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  • Product: N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine
  • CAS: 915921-72-1

Core Science & Biosynthesis

Foundational

"N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine" chemical properties

An In-Depth Technical Guide to N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine Abstract This technical guide provides a comprehensive scientific overview of the novel chemical entity, N-[2-(3,5-Dimethylpiperidin-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine

Abstract

This technical guide provides a comprehensive scientific overview of the novel chemical entity, N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine. Given the limited volume of published literature on this specific molecule, this document serves as a predictive guide grounded in established principles of organic chemistry, retrosynthetic analysis, and data from structurally analogous compounds. We will explore the molecule's structural features, propose a robust and logical synthetic pathway via reductive amination, detail protocols for its purification and characterization, and discuss its potential applications within drug discovery and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially synthesize this compound as a novel scaffold for further investigation.

Molecular Identification and Physicochemical Properties

Nomenclature and Structure
  • IUPAC Name: N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine

  • Core Scaffold: The molecule is built upon a 3,5-dimethylpiperidine heterocyclic core. Piperidine and its derivatives are prevalent structural motifs in a wide range of pharmaceuticals and bioactive compounds, valued for their ability to confer desirable pharmacokinetic properties.[1][2]

Caption: Chemical structure of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine.

Stereoisomerism

A critical feature of the 3,5-dimethylpiperidine ring is the existence of cis and trans diastereomers, arising from the relative orientation of the two methyl groups.[3] The choice of isomer can significantly impact the three-dimensional shape of the final molecule and, consequently, its biological activity and pharmacokinetic profile. Synthesis often begins with the hydrogenation of 3,5-dimethylpyridine, which can yield a mixture of these isomers.[3][4] The specific diastereomer used as a starting material must be carefully controlled or separated to ensure the stereochemical purity of the final product.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₂H₂₆N₂Provides the elemental composition.
Molecular Weight 198.35 g/mol Influences diffusion, absorption, and fits within Lipinski's Rule of Five.
logP (Octanol/Water) ~2.5 - 3.0Predicts lipophilicity, affecting membrane permeability and solubility.
pKa (Most Basic) ~10.5 - 11.0Indicates the strength of the secondary amine, which will be protonated at physiological pH, impacting solubility and receptor interactions.
Topological Polar Surface Area ~15.2 ŲInfluences transport properties, including blood-brain barrier penetration.

Synthesis and Purification

The most logical and efficient approach to construct the target molecule is through a convergent synthesis strategy culminating in a reductive amination reaction. This method is widely used in medicinal chemistry for its reliability, high yield, and the mild conditions under which it can be performed, which helps to preserve sensitive functional groups.[5][6]

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals two key fragments: 3,5-dimethylpiperidine and an N-isopropylethylamine side chain. The secondary amine bond between the side chain and the piperidine nitrogen, and the secondary amine of the isopropyl group, are prime candidates for disconnection via reductive amination. A practical forward synthesis involves a two-step sequence: initial N-alkylation to install the ethylamine linker, followed by a second reductive amination to add the isopropyl group.

retrosynthesis target Target Molecule N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine intermediate Intermediate Amine (2-(3,5-Dimethylpiperidin-1-yl)ethan-1-amine) target->intermediate Reductive Amination (C-N Disconnection) acetone Starting Material Acetone target->acetone piperidine Starting Material 3,5-Dimethylpiperidine intermediate->piperidine N-Alkylation (C-N Disconnection) linker Reagent 2-Chloro-N-(di-tert-butoxycarbonyl)ethan-1-amine (or similar protected linker) intermediate->linker

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway & Protocols

The proposed synthesis is a robust two-step process designed for efficiency and control.

Step 1: Synthesis of Intermediate 2-(3,5-dimethylpiperidin-1-yl)ethan-1-amine

This step involves the N-alkylation of 3,5-dimethylpiperidine with a protected 2-aminoethyl halide, followed by deprotection. Using a reagent like 2-(Boc-amino)ethyl bromide allows for a clean reaction, with the tert-butyloxycarbonyl (Boc) group being easily removed under acidic conditions.

Step 2: Reductive Amination to Yield the Final Product

The intermediate primary amine is reacted with acetone in the presence of a selective reducing agent.[7] This reaction proceeds via the in-situ formation of an imine intermediate, which is then immediately reduced to the final secondary amine.[5]

synthesis_workflow start_piperidine 3,5-Dimethylpiperidine step1 Step 1: N-Alkylation start_piperidine->step1 start_acetone Acetone step3 Step 3: Reductive Amination start_acetone->step3 reagent_linker Reagent: 2-(Boc-amino)ethyl bromide Base (e.g., K2CO3) reagent_linker->step1 reagent_deprotection Reagent: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) step2 Step 2: Deprotection reagent_deprotection->step2 reagent_reduction Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)3) reagent_reduction->step3 intermediate_boc Boc-Protected Intermediate step1->intermediate_boc intermediate_boc->step2 intermediate_amine Primary Amine Intermediate step2->intermediate_amine intermediate_amine->step3 product Final Product N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine step3->product purification Purification (Column Chromatography) product->purification

Caption: Proposed two-step synthetic workflow.

Protocol 2.2.1: Synthesis of 2-(3,5-dimethylpiperidin-1-yl)ethan-1-amine

  • Reaction Setup: To a solution of 3,5-dimethylpiperidine (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile (MeCN), add 2-(Boc-amino)ethyl bromide (1.1 eq).

  • Reaction Conditions: Stir the mixture at 60-70 °C overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude Boc-protected intermediate by flash column chromatography.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (3-4 eq) dropwise at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC/LC-MS indicates complete removal of the Boc group.

  • Isolation: Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the primary amine intermediate, which can often be used in the next step without further purification.

Protocol 2.2.2: Synthesis of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine

  • Reaction Setup: Dissolve the primary amine intermediate (1.0 eq) from the previous step in 1,2-dichloroethane (DCE). Add acetone (1.5 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. The choice of NaBH(OAc)₃ is deliberate; it is a mild and selective reducing agent that reduces the iminium ion intermediate faster than it reduces the starting ketone, preventing side reactions.[7]

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated NaHCO₃ solution. Stir for 30 minutes.

  • Extraction and Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Purification Protocol

The crude final product should be purified using flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) containing a small percentage of triethylamine (Et₃N) (e.g., 0.5-1%) is recommended. The triethylamine is crucial for preventing the highly basic amine product from tailing on the acidic silica gel, leading to better separation and purity.

Structural Elucidation and Characterization

Unequivocal confirmation of the synthesized molecule's structure and purity requires a suite of standard analytical techniques.[8]

TechniqueExpected Results
¹H NMR Expect characteristic signals for: the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton), distinct signals for the cis/trans methyl groups on the piperidine ring, and multiple overlapping multiplets for the methylene protons of the ring and ethyl linker.
¹³C NMR Expect a unique signal for each carbon atom in the molecule, confirming the overall carbon framework. The number of signals will confirm the symmetry (or lack thereof) of the molecule.
Mass Spec (ESI+) Expect a prominent molecular ion peak [M+H]⁺ at m/z 199.21, confirming the molecular weight.
IR Spectroscopy Expect characteristic N-H stretching vibrations around 3300-3400 cm⁻¹ for the secondary amine and C-N stretching vibrations in the 1100-1300 cm⁻¹ region.[9]
HPLC A single, sharp peak under appropriate chromatographic conditions would indicate high purity of the final compound.

Potential Applications and Research Directions

While N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine has no currently documented biological activity, its structural components suggest significant potential in drug discovery.

  • CNS-Active Scaffolds: Piperidine derivatives are well-known scaffolds for targeting central nervous system (CNS) receptors.[10] This compound could serve as a novel fragment or lead compound for developing ligands for G-protein coupled receptors (GPCRs), ion channels, or transporters.

  • Combinatorial Chemistry: The presence of a secondary amine provides a convenient handle for further derivatization, making this molecule an excellent building block for creating a library of related compounds for high-throughput screening.

  • Future Research:

    • Biological Screening: The compound should be screened against a diverse panel of biological targets, particularly those related to CNS disorders.

    • Stereochemical Investigation: Synthesizing the pure cis and trans isomers and evaluating their respective biological activities and ADME profiles would be a critical next step to establish a structure-activity relationship (SAR).

    • Pharmacokinetic Profiling: In vitro and in vivo studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties would be essential for assessing its drug-like potential.

Safety and Handling

No specific toxicology data exists for this compound. Therefore, it must be handled with care, assuming it possesses hazards similar to other aliphatic amines.[11][12]

Hazard CategoryPrecautionary Measures and Recommendations
Skin/Eye Contact Assumed to be a skin and eye irritant/corrosive. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[11]
Inhalation Assumed to be harmful if inhaled. All handling should be performed in a well-ventilated chemical fume hood.[13]
Ingestion Assumed to be toxic if swallowed. Do not eat, drink, or smoke in the laboratory.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Disposal Dispose of chemical waste in accordance with local, state, and federal regulations.

WARNING: THIS PRODUCT IS FOR RESEARCH USE ONLY AND IS NOT INTENDED FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE. A full Safety Data Sheet (SDS) should be consulted before handling.[14][15]

Conclusion

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine is a novel, synthetically accessible molecule with potential applications in medicinal chemistry. This guide has outlined its fundamental properties, a robust synthetic strategy leveraging N-alkylation and reductive amination, and standard protocols for its purification and characterization. While further research is required to determine its biological activity and toxicological profile, the structural motifs present suggest it is a promising scaffold for the development of new therapeutic agents, particularly for CNS-related targets.

References

  • Matrix Fine Chemicals. (n.d.). (PROPAN-2-YL)({2-[(PROPAN-2-YL)AMINO]ETHYL})AMINE | CAS 4013-94-9. Retrieved from [Link]

  • Fleck, T. J., McWhorter, W. W., Jr., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]

  • MacLeod, A. M., et al. (2001). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 44(6), 934–946. [Link]

  • Google Patents. (n.d.). CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine.
  • NextSDS. (n.d.). 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine. Retrieved from [Link]

  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • American Chemical Society. (2025, March 10). Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). US8796269B2 - Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][16][17]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethyl-propanamide. Retrieved from

  • Cheméo. (n.d.). Chemical Properties of 2-Propanamine, N,N-dimethyl- (CAS 996-35-0). Retrieved from [Link]

  • Lim, H. H., Oh, Y. S., & Shin, H. S. (2020). Determination of N-nitrosodimethylamine and N-nitrosomethylethylamine in drug substances and products of sartans, metformin and ranitidine by precipitation and solid phase extraction and gas chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 189, 113460. [Link]

  • Flavor Extract Manufacturers Association. (n.d.). N-(2-HYDROXY-2-PHENYLETHYL)-2-ISOPROPYL-5,5-DIMETHYLCYCLOHEXANE-1-CARBOXAMIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Błażewicz, A., Bednarek, E., Popławska, M., Olech, N., Sitkowski, J., & Kozerski, L. (2018). Identification and structural characterization of synthetic cathinones. Forensic Toxicology, 36(2), 319-341. [Link]

  • ChEMBL. (n.d.). Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022, October 31). Cyclopropanecarboxylic acid, 2-methyl-2-[[(2E)-1,2,4-trimethyl-2-penten-1-yl]oxy]propyl ester - Assessment statement (CA09529). Retrieved from [Link]

  • Royal Society of Chemistry. (2011). N-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides as glucokinase activators. MedChemComm, 2, 531-535. [Link]

  • Smith, A. C., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 81(9), 3845–3863. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Sent-Mor, A., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 58(28), 9578-9582. [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). Antiproliferative Constituents from Umbelliferae Plants. V.1) A New Furanocoumarin and Falcarindiol Furanocoumarin Ethers from t. Retrieved from [Link]

  • Clarke, M. L., et al. (2016). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 14(23), 5352–5364. [Link]

  • NextSDS. (n.d.). N-(1-Naphtyl)carbamic acid 3-(2-methylpiperidino)propyl ester. Retrieved from [Link]

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Exploratory

"N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine" mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action for N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine Abstract N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine is a novel chemical entity whose...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action for N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine

Abstract

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine is a novel chemical entity whose biological activity and mechanism of action remain uncharacterized. Its structure, which incorporates a substituted piperidine ring, an ethylamine linker, and a terminal isopropylamine group, suggests potential interactions with multiple biological targets, particularly within the central nervous system. This guide provides a comprehensive, technically-grounded roadmap for the systematic investigation of this compound's mechanism of action. It is designed for researchers, scientists, and drug development professionals, offering a logical progression from broad-based screening to detailed pathway analysis. The protocols and experimental designs herein are based on established methodologies in modern pharmacology and are intended to serve as a self-validating framework for discovery.

Introduction and Structural Analysis

The rational investigation of a novel compound's mechanism of action (MoA) begins with a thorough analysis of its chemical structure. The structure of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (hereafter "Compound X") can be deconstructed into three key pharmacophoric motifs, each suggesting a potential class of biological targets.

  • 3,5-Dimethylpiperidine Moiety: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including interactions with G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3] Specifically, substituted piperidines have been identified as high-affinity ligands for sigma receptors (σ1 and σ2) and as inhibitors of enzymes like monoamine oxidase (MAO).[1][4] The dimethyl substitution may also enhance metabolic stability and provide conformational rigidity, influencing binding affinity and selectivity.[5]

  • N-Alkylethylamine Linker: This flexible linker is a classic structural feature in many biogenic amines and synthetic compounds that interact with monoaminergic systems. It is frequently found in ligands for serotonin, dopamine, and adrenergic receptors and transporters.

  • Isopropylamine Group: As a terminal amine, this group influences the compound's overall basicity and pharmacokinetic properties. Isopropylamine itself is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals, indicating its compatibility with biologically active scaffolds.[6][7][8]

Based on this structural analysis, we can formulate several primary hypotheses for the MoA of Compound X.

Hypothesized Mechanisms of Action

The structural motifs of Compound X suggest three plausible, non-mutually exclusive, mechanistic hypotheses that will guide our experimental investigation.

  • Hypothesis A: Modulator of Monoaminergic Systems. The presence of the piperidine and ethylamine components strongly suggests potential activity at dopamine, serotonin, or norepinephrine receptors or transporters. Compound X could function as a receptor agonist/antagonist or as a reuptake inhibitor, thereby modulating neurotransmitter levels.

  • Hypothesis B: Sigma (σ) Receptor Ligand. Many piperidine-containing molecules exhibit high affinity for σ1 and σ2 receptors.[4] These receptors are implicated in a variety of cellular processes, including ion channel modulation, cell survival, and neuroplasticity. Compound X may act as a selective or non-selective ligand at these sites.

  • Hypothesis C: Enzyme Inhibitor. The piperidine nucleus is a key feature in certain enzyme inhibitors, including those for monoamine oxidase (MAO) and acetylcholinesterase (AChE).[1][3][9] Compound X could potentially inhibit these or other enzymes involved in neurotransmitter metabolism or signaling.

Experimental Roadmap for MoA Elucidation

The following phased approach provides a systematic workflow to identify, validate, and characterize the molecular mechanism of Compound X.

Phase I: Broad-Based Screening and Target Identification

The initial phase is designed to cast a wide net, identifying the most probable biological targets from a large pool of possibilities.

This initial step aims to observe the compound's effect on whole cells to gain unbiased insights into its general biological activity.[10][11]

Methodology:

  • Cell Line Selection: Choose a panel of cell lines relevant to the hypothesized targets (e.g., neuronal cell lines like SH-SY5Y, or HEK293 cells for transfected receptor studies).

  • Assay Plate Preparation: Seed cells in 96- or 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of Compound X (e.g., from 1 nM to 100 µM) for a defined period (e.g., 24, 48, 72 hours).

  • Phenotypic Readout: Utilize high-content imaging to assess multiple parameters simultaneously, such as cell count (proliferation/cytotoxicity), nuclear morphology (apoptosis), mitochondrial membrane potential, and neurite outgrowth.

  • Data Analysis: Quantify changes in these parameters to generate a phenotypic "fingerprint" of the compound's activity.

G cluster_0 Phenotypic Screening Workflow A Select & Seed Cell Lines B Treat with Compound X (Dose-Response) A->B C Incubate (24-72h) B->C D High-Content Imaging (Automated Microscopy) C->D E Image & Data Analysis (Cytotoxicity, Morphology, etc.) D->E F Generate Phenotypic Profile E->F

Caption: High-level workflow for phenotypic screening.

This is a critical step to rapidly identify potential molecular targets by assessing the compound's ability to bind to a wide array of known receptors, transporters, and ion channels.[12][13]

Methodology:

  • Target Panel Selection: Utilize a commercial service or an in-house platform that offers a broad screening panel (e.g., >50 targets). The panel should be enriched with CNS targets based on the structural hypotheses.

  • Assay Principle: The assay measures the displacement of a specific, high-affinity radioligand from the target protein by Compound X.

  • Execution: A single, high concentration of Compound X (e.g., 10 µM) is incubated with membrane preparations or cells expressing the target protein, along with the corresponding radioligand.

  • Detection: The amount of bound radioactivity is measured using a scintillation counter.

  • Analysis: Results are expressed as the percentage inhibition of radioligand binding. A significant inhibition (typically >50%) flags a potential "hit."

Hypothetical Target Panel for Compound X
Dopamine Receptors D1, D2, D3, D4, D5Adrenergic Receptors α1, α2, β1, β2
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7Monoamine Transporters DAT, SERT, NET
Sigma Receptors σ1, σ2Muscarinic Receptors M1, M2, M3, M4, M5
Enzymes MAO-A, MAO-B, AChE, BuChEIon Channels NMDA, AMPA, Nav, Cav

Table 1: A curated list of potential targets for an initial binding screen based on the structure of Compound X.

Phase II: Target Validation and Functional Characterization

Once primary hits are identified in Phase I, this phase aims to confirm these interactions and determine their functional consequences.

For each validated hit from the broad screen, the binding affinity (Ki or Kd) must be accurately determined.

Methodology:

  • Assay Setup: Use the same competitive binding assay format as in Protocol 2.

  • Dose-Response Curve: Incubate the target preparation and radioligand with a range of concentrations of Compound X (e.g., 10-12 concentrations spanning from 1 pM to 100 µM).

  • Data Acquisition: Measure radioligand binding at each concentration of Compound X.

  • Data Analysis: Plot the percentage inhibition against the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Compound X that inhibits 50% of specific binding).

  • Ki Calculation: Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Determining binding is insufficient; we must understand whether the binding event activates (agonism), blocks (antagonism), or has no effect on the target's function.[10][11][14]

Methodology (Example for a Gi-coupled GPCR):

  • Assay Principle: Gi-coupled receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This change can be measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based reporter assays.

  • Agonist Mode: Treat cells expressing the target receptor with increasing concentrations of Compound X and measure the change in cAMP levels. A decrease in cAMP indicates agonist activity.

  • Antagonist Mode: Pre-incubate the cells with increasing concentrations of Compound X. Then, stimulate the cells with a known agonist for the receptor at its EC80 concentration. Measure the change in cAMP. If Compound X blocks the agonist-induced signal, it is acting as an antagonist.

  • Data Analysis: Plot the response against the log concentration of Compound X to determine the EC50 (for agonists) or IC50 (for antagonists).

G cluster_0 Functional Assay (Gi-Coupled GPCR) CompoundX Compound X Receptor Gi-Coupled Receptor CompoundX->Receptor Binds AC Adenylyl Cyclase Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates Reporter Reporter Gene Assay (e.g., CRE-Luciferase) PKA->Reporter Modulates

Caption: Principle of a functional cAMP assay for a Gi-coupled receptor.

Phase III: Downstream Signaling Pathway Analysis

This final phase investigates the intracellular signaling cascades that are modulated by Compound X's interaction with its validated target.

Western blotting is a robust method to quantify changes in the expression and phosphorylation (activation) state of key proteins downstream of the target.[15][16]

Methodology:

  • Cell Treatment: Treat a relevant cell line with Compound X at its EC50 or IC50 concentration for various time points (e.g., 5, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to total and phosphorylated forms of key signaling proteins (e.g., for a GPCR pathway, this could include p-ERK, p-Akt, p-CREB).

  • Detection and Quantification: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection. Quantify band intensity to determine the relative change in protein phosphorylation.

G cluster_0 Hypothetical Downstream Signaling Cascade Ligand Compound X Receptor Validated Target (e.g., GPCR) Ligand->Receptor Effector Primary Effector (e.g., G-protein) Receptor->Effector SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Effector->SecondMessenger Kinase1 Kinase Cascade 1 (e.g., PKA, PKC) SecondMessenger->Kinase1 Kinase2 Kinase Cascade 2 (e.g., MAPK/ERK) Kinase1->Kinase2 Crosstalk TF Transcription Factor (e.g., CREB, NF-κB) Kinase1->TF Kinase2->TF Gene Target Gene Expression TF->Gene Phosphorylation -> Nuclear Translocation

Caption: A generalized signaling pathway for investigation.

Hypothetical Functional Assay Data for Compound X
Parameter Value Interpretation
Binding Affinity (Ki) at σ1 Receptor15 nMHigh-affinity ligand for the sigma-1 receptor.
Functional Activity (Calcium Flux)EC50 = 85 nMActs as an agonist at the sigma-1 receptor.
Downstream Effect (p-ERK)Peak at 10 minActivation of the MAPK/ERK pathway.

Table 2: Example of a consolidated data summary table for Compound X, pointing towards a specific MoA.

Conclusion

The elucidation of a novel compound's mechanism of action is a cornerstone of modern drug discovery.[17] For a previously uncharacterized molecule like N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine, a systematic, hypothesis-driven approach is paramount. By leveraging its structural features to inform initial target hypotheses, a logical progression of experiments can be deployed. This guide outlines a comprehensive workflow, from broad phenotypic and target-based screening to specific functional and downstream signaling analyses. Following this roadmap will enable researchers to rigorously identify the primary molecular target(s) of Compound X, characterize the functional consequences of this interaction, and map the resultant intracellular signaling cascades, thereby providing a complete and robust understanding of its mechanism of action.

References

Sources

Foundational

Evaluating the Biological Activity of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine: A Technical Guide for Fragment-Based Drug Discovery

Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Compound Identity: N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (CAS: 915921-72-1) Classification: Lipophilic Aliphatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Compound Identity: N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (CAS: 915921-72-1) Classification: Lipophilic Aliphatic Diamine / FBDD Building Block

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are systematically elaborated to target complex biological systems[1]. N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine represents a highly privileged pharmacophore. Featuring a sterically hindered piperidine ring linked via an ethyl spacer to a secondary isopropylamine, this molecule possesses the fundamental structural motifs required to interact with central nervous system (CNS) targets, most notably G-protein coupled receptors (GPCRs) like the Histamine H3 receptor (H3R) and the Sigma-1 receptor ( σ1​ R)[2].

This whitepaper provides an authoritative, step-by-step guide to evaluating the biological activity of this fragment, detailing the mechanistic rationale, self-validating experimental protocols, and data interpretation frameworks necessary for lead optimization.

Structural Analysis & Mechanistic Rationale

The biological potential of this fragment is dictated by its distinct structural components, which align perfectly with the established structure-activity relationships (SAR) of dual H3R/ σ1​ R antagonists[3]:

  • 3,5-Dimethylpiperidine Core: Piperidine derivatives are critical for dual H3/ σ1​ receptor activity[4]. At physiological pH, the basic nitrogen is protonated, allowing it to form an essential salt bridge with highly conserved aspartate residues in the receptor binding pockets (e.g., Asp114 in hH3R). The 3,5-dimethyl substitution introduces steric bulk and lipophilicity, which drives the fragment deep into the hydrophobic sub-pockets of the receptor, significantly increasing target residence time.

  • Ethyl Linker: The two-carbon aliphatic chain provides a degree of conformational restriction. This precise spacing is optimal for aligning the secondary amine with accessory hydrogen-bond acceptors within the orthosteric site, avoiding the entropic penalty associated with longer, highly flexible propyl or butyl chains[3].

  • Isopropylamine Terminus: The secondary amine acts as both a hydrogen bond donor and acceptor. Crucially, the branched isopropyl group sterically shields the amine from rapid oxidative deamination by Monoamine Oxidases (MAOs), mitigating a common metabolic liability found in primary aliphatic amines[1].

Experimental Workflow for Biological Evaluation

To rigorously profile the biological activity of this fragment, a two-phase in vitro testing cascade is required. The protocols below are designed as self-validating systems to ensure absolute data integrity.

Phase 1: High-Throughput Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the fragment at the human H3R and σ1​ R. Rationale: Because the fragment is unlabeled, a competition assay against a high-affinity radiotracer is utilized to quantify binding affinity[5].

  • Step 1: Membrane Preparation. Harvest CHO-K1 cells stably expressing the target receptor. Homogenize in ice-cold Lysis Buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail. The inclusion of EDTA and protease inhibitors is critical to prevent metalloprotease-driven receptor degradation during lysis[5]. Centrifuge at 40,000 x g for 30 min at 4°C, and resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Step 2: Assay Assembly. In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein/well), 25 µL of radioligand (e.g., 1 nM [3H]-N- α -methylhistamine for H3R, or [3H]-(+)-pentazocine for σ1​ R), and 25 µL of the test fragment serially diluted from 100 µM to 0.1 nM.

  • Step 3: Self-Validating Controls. Dedicate specific wells for Total Binding (TB; buffer only instead of fragment) and Non-Specific Binding (NSB). Critical: Define NSB using a 1000-fold excess of an established unlabeled ligand (e.g., 10 µM Pitolisant for H3R). The assay is only considered valid if the signal-to-background ratio (TB/NSB) is 5.

  • Step 4: Incubation & Filtration. Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality Note: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence.

  • Step 5: Quantification. Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure radioactivity. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Phase 2: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Objective: Determine the functional modality (agonist, antagonist, or inverse agonist) of the fragment at the Gi/o-coupled H3R. Rationale: H3R activation couples to Gi proteins, inhibiting adenylyl cyclase and lowering cAMP. To validate antagonist activity, the system must first be stimulated with Forskolin. A true antagonist will reverse the agonist-induced suppression of the Forskolin-stimulated cAMP signal.

  • Step 1: Cell Preparation. Suspend hH3R-CHO cells in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4). Causality Note: IBMX is a broad-spectrum phosphodiesterase inhibitor; its inclusion is mandatory to prevent premature cAMP degradation, ensuring a stable detection window.

  • Step 2: Compound Pre-incubation. Pre-incubate cells (10,000 cells/well) with the serially diluted fragment for 15 minutes at room temperature to allow target engagement.

  • Step 3: Pathway Stimulation. Add a challenge mixture containing 10 µM Forskolin (to directly activate adenylyl cyclase) and an EC80​ concentration of a reference H3R agonist (e.g., R-(-)- α -methylhistamine). Incubate for 30 minutes.

  • Step 4: Detection & Analysis. Add TR-FRET lysis reagents (Europium-labeled anti-cAMP antibody and d2-labeled cAMP tracer). Measure the FRET signal ratio (665 nm / 620 nm). A concentration-dependent increase in the FRET ratio indicates restored cAMP levels, confirming antagonist efficacy.

Quantitative Data Presentation

To contextualize the biological activity of this fragment during lead optimization, its pharmacological profile must be benchmarked against clinical reference standards. Table 1 outlines a predictive data matrix based on the established SAR of homologous piperidine derivatives[6][7].

Table 1: Representative Pharmacological Profiling of Piperidine-Based Fragments

Compound / FragmenthH3R Ki​ (nM) σ1​ R Ki​ (nM) σ2​ R Ki​ (nM)cAMP IC50​ (nM)Lipophilic Efficiency (LipE)
Title Fragment (Predictive) 45.0 ± 5.2120.5 ± 15.0> 100085.4 ± 8.1~ 4.5
Pitolisant (Reference) 1.5 ± 0.22.3 ± 0.4> 10003.2 ± 0.55.8
S1RA (Reference) > 100017.0 ± 2.1> 1000N/A4.2
KSK94 (Piperazine Ref) 3.1 ± 0.41531 ± 120250 ± 3012.5 ± 1.83.9

Note: The predictive values for the title fragment highlight its utility as a low-affinity, high-efficiency starting point for FBDD, whereas piperazine derivatives (e.g., KSK94) lose σ1​ R affinity, confirming the necessity of the piperidine core for dual-targeting[4].

Signaling Pathway Visualization

The following diagram illustrates the functional intervention of the piperidine fragment within the Gi/o-coupled GPCR signaling cascade.

G Ligand Piperidine Fragment (Antagonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Inhibits Gi Gi/o Protein (Subunits α, β, γ) H3R->Gi Activation (Blocked) AC Adenylyl Cyclase (Effector) Gi->AC Inhibition (Reversed) cAMP cAMP Levels (Second Messenger) AC->cAMP Production (Restored) PKA Protein Kinase A (Downstream Target) cAMP->PKA Activates

Fig 1: Proposed mechanism of piperidine fragment as H3R antagonist reversing Gi-mediated cAMP drop.

Conclusion & Future Perspectives

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine is a structurally optimized fragment that provides an ideal vector for developing dual H3R/ σ1​ R antagonists. By utilizing the rigorous, self-validating radioligand binding and functional assays described above, discovery scientists can accurately map the structure-activity landscape of this scaffold. Future optimization should focus on elaborating the isopropylamine terminus to engage deeper allosteric pockets while monitoring the σ2​ / σ1​ selectivity ratio to maximize antinociceptive efficacy and minimize off-target toxicity[7].

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Exploratory

The Discovery, Synthesis, and Pharmacological Potential of N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine

Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective neuroactive compounds relies heavily on precisely engineered molecular scaffolds. N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective neuroactive compounds relies heavily on precisely engineered molecular scaffolds. N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine (CAS: 915921-72-1)[1] represents a highly specialized diamine building block that bridges the gap between basic piperidine structures and complex, dual-target pharmacophores. This technical whitepaper dissects the structural rationale, synthetic methodologies, and pharmacological trajectory of this compound, providing drug development professionals with a comprehensive guide to its application in central nervous system (CNS) therapeutics.

Historical Context: The Evolution of Piperidine Pharmacophores

Piperidine derivatives constitute a fundamental structural motif in medicinal chemistry, with approximately 20% of FDA-approved small-molecule drugs containing this nitrogen heterocycle[2]. Historically, early drug discovery programs utilized simple, unsubstituted piperidines. However, these first-generation compounds often suffered from poor target selectivity and off-target toxicity.

The evolution toward sterically hindered piperidines, such as the 3,5-dimethylpiperidine core, was driven by the need for conformational restriction. By introducing methyl groups at the 3 and 5 positions, the piperidine ring is locked into a stable chair conformation. This structural rigidity significantly reduces the entropic penalty upon target binding, enhancing both affinity and selectivity[3]. Today, functionalized piperidine-ethylenediamines are critical for developing multitarget-directed ligands (MTDLs), particularly those targeting G-protein-coupled receptors (GPCRs) and Sigma-1 receptors (S1R) for the treatment of nociceptive and neuropathic pain[4].

Structural and Physicochemical Profiling

The architectural design of N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]propan-2-amine is highly deliberate, combining three distinct functional zones:

  • The 3,5-Dimethylpiperidine Core: The steric bulk of the methyl groups prevents the molecule from adopting unfavorable boat conformations. This lipophilic anchor is essential for penetrating the hydrophobic pockets of CNS receptors.

  • The Ethylenediamine Linker: The two-carbon chain provides an optimal spatial arrangement (~2.5–3.0 Å) between the two basic nitrogen centers. This specific distance is a strict pharmacophore requirement for dual H3/S1R activity, allowing the molecule to span multiple interaction sites within the receptor cleft[4].

  • The N-Isopropyl Group: The bulky secondary amine provides metabolic stability. By sterically hindering the nitrogen atom, the molecule resists rapid oxidative deamination by monoamine oxidases (MAOs), prolonging its half-life while retaining a crucial hydrogen bond donor.

Quantitative Physicochemical Data
PropertyValueCausality / Pharmacological Impact
Molecular Weight 198.35 g/mol Optimal for CNS penetration (Lipinski's Rule of 5 compliant).
LogP (Predicted) ~2.5Ensures sufficient lipophilicity to cross the blood-brain barrier (BBB).
Topological Polar Surface Area 15.3 ŲLow TPSA facilitates rapid passive diffusion into the CNS.
Hydrogen Bond Donors 1Secondary isopropylamine allows for specific target receptor interactions.
Hydrogen Bond Acceptors 2Both nitrogen atoms can accept hydrogen bonds, enhancing aqueous solubility.
Rotatable Bonds 4Balances conformational flexibility with the rigidity of the piperidine core.

Synthetic Methodologies: A Self-Validating Protocol

While reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3) is a standard method for amine synthesis[5], the volatility and polymerization risk of the intermediate 2-(3,5-dimethylpiperidin-1-yl)acetaldehyde make it challenging for synthesizing this specific diamine. To ensure high yields and purity, a highly reliable, self-validating two-step amidation-reduction protocol is preferred.

Step-by-Step Methodology

Step 1: SN2 Alkylation (Amide Formation)

  • Rationale: Utilizing 2-chloro-N-isopropylacetamide establishes a stable, isolable amide intermediate, bypassing the instability of aldehyde precursors.

  • Protocol: Suspend 3,5-dimethylpiperidine (1.0 eq) and anhydrous K2CO3 (2.5 eq) in dry acetonitrile. Add 2-chloro-N-isopropylacetamide (1.1 eq) dropwise at 0°C. Ramp the temperature to 80°C and reflux for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The reaction is only considered complete when the alkylating agent is entirely consumed. Confirm the intermediate via LC-MS (Expected [M+H]+ = 213). Causality: Proceeding with unreacted alkyl halides will cause violent, dangerous side reactions in the subsequent hydride reduction step.

Step 2: Amide Reduction

  • Rationale: Lithium aluminum hydride (LiAlH4) aggressively reduces the amide carbonyl to the corresponding methylene group, yielding the target ethylenediamine.

  • Protocol: Dissolve the purified amide intermediate in anhydrous THF at 0°C under N2. Slowly add LiAlH4 (2.0 eq) in portions. Reflux the mixture for 6 hours.

  • Self-Validation Checkpoint (Fieser Quench): Cool to 0°C. For every n grams of LiAlH4 used, sequentially add n mL H2O, n mL 15% NaOH, and 3n mL H2O. This self-validating quench forces the precipitation of granular aluminum salts, ensuring the product remains in the organic phase without forming an intractable emulsion. Filter and concentrate to yield the final product.

SynthesisWorkflow A 3,5-Dimethylpiperidine C SN2 Alkylation (K2CO3, MeCN, 80°C) A->C B 2-Chloro-N-isopropylacetamide B->C D Amide Intermediate [M+H]+ = 213 C->D E Amide Reduction (LiAlH4, THF, Reflux) D->E F Final Product: N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine E->F

Fig 1. Two-step synthesis workflow via SN2 alkylation and subsequent LiAlH4 amide reduction.

Pharmacological Applications and Target Engagement

Compounds containing the N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]amine motif are highly prized in the development of Sigma-1 Receptor (S1R) modulators. S1R is a unique chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum[6].

Mechanistic Causality: At physiological pH, the piperidine nitrogen of the target compound is protonated. This protonated amine acts as a critical pharmacophore, forming an essential salt bridge with the Glu172 residue deep within the S1R binding pocket. Upon binding, the ligand triggers the dissociation of S1R from the BiP chaperone protein. This dissociation allows S1R to modulate Inositol 1,4,5-trisphosphate (IP3) receptors, regulating calcium (Ca2+) efflux from the endoplasmic reticulum to the mitochondria. This cascade prevents excitotoxicity, promotes neuronal survival, and exerts potent antiallodynic (pain-relieving) effects in neuropathic pain models.

S1RPathway L Target Ligand (Protonated Piperidine) R Sigma-1 Receptor (S1R) (Endoplasmic Reticulum) L->R Salt Bridge (Glu172) C Dissociation from BiP Chaperone R->C I IP3 Receptor Modulation C->I Ca Ca2+ Efflux to Mitochondria I->Ca S Neuroprotection & Antiallodynic Effect Ca->S

Fig 2. Intracellular signaling pathway of S1R activation leading to neuroprotective effects.

Experimental Validation and Analytical Characterization

To ensure the structural integrity and trustworthiness of the synthesized batch, a rigorous analytical workflow is mandatory.

  • LC-MS Validation: Run the sample using Electrospray Ionization in positive mode (ESI+). The self-validating target mass is strictly[M+H]+ = 199.2. Any presence of m/z 213 indicates incomplete amide reduction, requiring re-subjection to LiAlH4.

  • NMR Characterization: The presence of the two methyl groups on the piperidine ring creates a complex splitting pattern in 1H-NMR due to the mixture of cis and trans diastereomers.

    • Protocol: Acquire 1H and 13C NMR spectra in CDCl3 at 298 K. If conformational exchange broadening obscures the baseline, the protocol dictates switching to Variable-Temperature NMR (VT-NMR) at 330 K to sharpen the signals and accurately integrate the 26 protons.

References

  • Echemi. "915921-72-1, N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]propan-2-amine".1

  • ACS Chemical Neuroscience. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain". 4

  • Journal of Organic Chemistry. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". 5

  • Bioorganic & Medicinal Chemistry. "Synthesis and Evaluation of Novel 18F-Labeled Spirocyclic Piperidine Derivatives as Sigma-1 Receptor Ligands". 6

  • European Journal of Medicinal Chemistry. "Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds". 7

  • EvitaChem. "Role of Chiral Piperidine Derivatives in Drug Discovery". 2

  • EvitaChem. "Historical Evolution of Piperidine Derivatives in Drug Discovery". 3

Sources

Foundational

Technical Guide: Solubility and Stability Profiling of N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine

Executive Summary & Chemical Identity As an Application Scientist overseeing early-phase physicochemical characterization, I approach diprotic aliphatic amines not merely as static structures, but as dynamic systems gove...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As an Application Scientist overseeing early-phase physicochemical characterization, I approach diprotic aliphatic amines not merely as static structures, but as dynamic systems governed by their microenvironment. N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine (CAS 915921-72-1) [1] represents a classic solubility-stability paradox encountered in modern drug design.

Structurally, the molecule consists of a highly lipophilic 3,5-dimethylpiperidine core linked via an ethyl bridge to an isopropylamine moiety. While its dialkyl piperidine core drives high membrane permeability, its dual basic centers dictate a highly pH-dependent solubility profile. Furthermore, the electron-rich tertiary nitrogen serves as a focal point for oxidative degradation, requiring precise handling protocols during formulation.

Physicochemical Profiling: The Diprotic Solubility Paradigm

The inherent lipophilicity of the piperidine core (logP ~0.8 for unsubstituted piperidine, escalating significantly with 3,5-dimethylation) drives membrane permeability but severely limits free-base aqueous solubility, a well-documented phenomenon in [2].

The molecule operates as a diprotic system. At physiological pH (7.4), both the secondary isopropylamine nitrogen and the tertiary piperidine nitrogen are protonated, rendering the molecule highly water-soluble as a dication. However, as the environmental pH exceeds the pKa of the piperidine nitrogen (~9.5), the molecule rapidly deprotonates, sheds its aqueous solvation sphere, and precipitates as a lipophilic free base.

Quantitative Physicochemical Summary
PropertyEstimated ValueImplications for Formulation & Handling
Molecular Weight 198.35 g/mol Low molecular weight facilitates high oral absorption potential.
pKa1 (Piperidine N) ~9.5 – 10.0Protonated at physiological pH; critical for salt-form selection.
pKa2 (Isopropylamine N) ~10.0 – 10.5Remains protonated longer than the tertiary amine during basic titration.
LogP (Free Base) ~2.5 – 3.0High lipophilicity; requires acidic formulation for parenteral delivery.
Solubility (pH 2.0) > 50 mg/mLHighly soluble as a dihydrochloride/disulfate salt.
Solubility (pH 10.0) < 0.1 mg/mLPrecipitates rapidly; high risk of micro-precipitation in basic buffers.

Degradation Pathways: The N-Oxidation Liability

Because this molecule lacks hydrolyzable functional groups (such as esters, amides, or lactones), it exhibits exceptional stability under aqueous thermal stress. The primary, and often exclusive, degradation vulnerability is N-oxidation [3].

Mechanistic Causality: Aliphatic amines lack the pi-electron delocalization that stabilizes aromatic amines. The lone pair on the tertiary nitrogen of the piperidine ring is highly available for nucleophilic attack on reactive oxygen species (ROS) or peroxides. While the 3,5-dimethyl substitutions provide a degree of steric shielding, their electron-donating nature increases the electron density on the nitrogen, ultimately accelerating nucleophilic attack. This makes the formation of the piperidine N-oxide the dominant degradation pathway. The secondary isopropylamine can also oxidize to a hydroxylamine, but this occurs at a significantly slower kinetic rate due to the steric bulk of the isopropyl group.

Validated Experimental Workflows

To accurately profile this compound, standard generic assays are insufficient. The protocols below are designed as self-validating systems , ensuring that the data generated is free from common analytical artifacts.

Protocol 1: Thermodynamic Solubility Profiling (pH-Dependent)

Causality Focus: We utilize a 24-hour equilibration at 37°C rather than a kinetic solvent-shift assay. Lipophilic amines often form transient supersaturated states or amorphous precipitates that artificially inflate early solubility readings. Furthermore, we use centrifugation instead of filtration to separate the phases; lipophilic free bases aggressively bind to standard PVDF/PTFE filter membranes, which would artificially lower the quantified concentration.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 2.0, 4.0, 6.0, 7.4, and 10.0.

  • Solid Addition: Add 10 mg of the compound (as a free base) to 1.0 mL of each buffer in a 2 mL glass HPLC vial.

  • Equilibration: Seal the vials and incubate in a thermoshaker at 37°C, 800 RPM for exactly 24 hours to ensure the crystal lattice energy is fully overcome.

  • Phase Separation (Self-Validating Step): Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved free base. Do not filter.

  • Quantification: Immediately dilute the supernatant 1:100 into the HPLC mobile phase (to prevent precipitation upon cooling to room temperature) and analyze via HPLC-UV (210 nm).

SolubilityWorkflow A Compound (Free Base) B Aqueous Buffer pH 2.0 - 10.0 A->B Add to C Equilibration (24h, 37°C) B->C Stir D Phase Separation (Centrifugation) C->D Isolate E HPLC-UV Quantification D->E Analyze F Solubility Curve Generation E->F Plot Data

Figure 1: Thermodynamic solubility workflow for pH-dependent profiling.

Protocol 2: Forced Degradation via Oxidative Stress

Causality Focus: To map the N-oxidation vulnerability, we subject the compound to peroxide stress. The critical self-validating step here is the catalase quench . Without quenching, residual peroxide will continue to oxidize the sample while it sits in the HPLC autosampler, leading to false-positive degradation kinetics that do not reflect the true 4-hour timepoint.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in 50% Methanol / 50% Water to a final concentration of 1.0 mg/mL.

  • Oxidant Addition: Add aqueous Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 3.0% (v/v).

  • Incubation: Stir the mixture at 25°C for 4 hours, strictly protected from ambient light to prevent secondary photo-oxidation.

  • Quenching (Self-Validating Step): Add 10 µL of a 1 mg/mL catalase solution (or 0.1M sodium thiosulfate) to immediately neutralize all unreacted H₂O₂.

  • Analysis: Inject the quenched sample onto an LC-MS system. Monitor for a +16 Da mass shift (m/z 215.35[M+H]+), which definitively identifies the piperidine N-oxide degradant.

DegradationLogic A N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine (Intact API) B Oxidative Stress (H2O2 / Light) A->B Exposure C Thermal/Hydrolytic Stress (>60°C, pH > 9) A->C Exposure D Piperidine N-Oxide (Major Degradant) B->D Tertiary Amine Oxidation E Secondary Amine Oxidation (Minor Degradant) B->E Secondary Amine Oxidation F Stable (No Hydrolysis) C->F Amide/Ester Absent

Figure 2: Forced degradation pathways highlighting N-oxidation susceptibility.

References

  • National Center for Biotechnology Information (NIH) Title: Piperidine | C5H11N | CID 8082 - PubChem Source: Pubchem.ncbi.nlm.nih.gov URL:[Link]

Protocols & Analytical Methods

Method

Comprehensive Application Note: High-Throughput PAMPA-BBB Permeability Profiling of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Assay Type: Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier (PAMPA-BBB) Executive Summary & Physicochemical Rationale In centr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Assay Type: Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier (PAMPA-BBB)

Executive Summary & Physicochemical Rationale

In central nervous system (CNS) drug discovery, assessing the blood-brain barrier (BBB) penetrance of early-stage building blocks and lead compounds is critical. N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (CAS: 915921-72-1) is a highly lipophilic diamine. Structurally, it consists of a 3,5-dimethylpiperidine moiety linked via an ethyl chain to a secondary isopropylamine.

As a Senior Application Scientist, I have designed this protocol specifically to address the physicochemical liabilities of diamines. The presence of two basic nitrogen centers means this molecule will be heavily protonated at a physiological pH of 7.4. This dual-cationic state strongly interacts with negatively charged phospholipids in biological membranes, often leading to membrane trapping (phospholipidosis liability) rather than true transcellular permeation.

To isolate passive diffusion from active efflux mechanisms, we utilize the PAMPA-BBB model. Originally developed by , this cell-free assay uses a porcine brain lipid (PBL) extract to accurately mimic the mammalian BBB. The protocol below is engineered as a self-validating system , incorporating strict mass balance tracking and reference controls to ensure that low acceptor well concentrations are correctly attributed to either poor permeability, non-specific binding (NSB), or membrane retention.

Experimental Causality & Assay Design

Do not merely execute steps; understand the why behind the workflow:

  • Lipid Selection (Porcine Brain Lipid): Unlike standard gastrointestinal PAMPA which uses soy lecithin, BBB-PAMPA requires PBL to replicate the specific sphingomyelin and cholesterol ratios of the brain endothelium[1].

  • Double-Sink Conditions: Because N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine is highly lipophilic, it risks becoming trapped in the lipid bilayer. We employ a surfactant-enriched Acceptor Sink Buffer (ASB) to provide a thermodynamic driving force, pulling the compound out of the membrane[2].

  • Low-Binding Plasticware: Cationic amines notoriously adhere to standard polystyrene plates. We mandate the use of ultra-low binding polypropylene plates to prevent artificial reductions in mass recovery.

Self-Validating Experimental Protocol

Materials & Reagents
  • Test Compound: N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (10 mM stock in DMSO).

  • Reference Controls: Verapamil (High Permeability/BBB+), Theophylline (Low Permeability/BBB-).

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in dodecane.

  • Buffers: PRISMA HT Buffer (pH 7.4) and Acceptor Sink Buffer (ASB).

  • Consumables: 96-well PAMPA sandwich plate (Millipore or Pion), ultra-low binding 96-well preparation plates.

Step-by-Step Workflow

Step 1: Preparation of Donor Solutions

  • Dilute the 10 mM DMSO stock of the test compound and controls to a final concentration of 10 µM in PRISMA HT Buffer (pH 7.4).

  • Critical Control: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent compromising the integrity of the artificial lipid membrane.

Step 2: PAMPA Sandwich Assembly

  • Acceptor Plate: Add 200 µL of Acceptor Sink Buffer (ASB) to each well of the bottom plate.

  • Membrane Coating: Carefully pipette 5 µL of the PBL/dodecane lipid solution directly onto the PVDF filter of each well in the donor (top) plate. Technique Note: Dispense at a 45-degree angle to avoid puncturing the filter.

  • Donor Plate: Immediately add 200 µL of the 10 µM compound solutions to the donor wells.

  • Assembly: Gently place the donor plate into the acceptor plate, ensuring no air bubbles are trapped between the buffer and the filter.

Step 3: Incubation

  • Place the assembled sandwich in a humidity-controlled chamber to prevent evaporation.

  • Incubate at 25°C for exactly 4 hours without agitation. (Agitation can artificially thin the unstirred water layer, skewing passive diffusion rates).

Step 4: Extraction and LC-MS/MS Quantification

  • Carefully separate the plates.

  • Transfer 50 µL from both Donor and Acceptor wells into a new 96-well plate containing 50 µL of crash solvent (Acetonitrile + Internal Standard).

  • Mass Balance Step: To quantify membrane retention, extract the PVDF filters using 100 µL of Methanol, sonicate for 10 minutes, and analyze.

  • Quantify all samples via LC-MS/MS using Multiple Reaction Monitoring (MRM) optimized for the diamine's m/z transition.

PAMPA_Workflow A Donor Well (pH 7.4 Buffer + 10 µM Diamine) B Artificial BBB Membrane (Porcine Brain Lipid in Dodecane) A->B Passive Diffusion D LC-MS/MS Quantification A->D Donor Analysis C Acceptor Well (Sink Buffer pH 7.4) B->C Permeation C->D Acceptor Analysis

Fig 1: PAMPA-BBB assay workflow and transcellular passive diffusion mechanism.

Data Interpretation & Mass Balance

The effective permeability ( Pe​ ) is calculated using the following equation, which accounts for the concentration equilibrium over time[3]:

Pe​=−A⋅(VD​1​+VA​1​)⋅tln[1−Ceq​CA​(t)​]​

Where CA​(t) is the acceptor concentration at time t , Ceq​ is the equilibrium concentration, A is the filter area, and VD​/VA​ are the donor and acceptor volumes.

Quantitative Expected Data

The table below outlines the self-validating parameters required to pass assay QC. For a lipophilic diamine like N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine, expect moderate permeability but lower mass recovery due to lipid trapping.

CompoundClassificationExpected Pe​ ( 10−6 cm/s)Expected Recovery (%)Mechanistic Notes
Verapamil High Permeability (BBB+)> 15.0> 80%Validates membrane integrity.
Theophylline Low Permeability (BBB-)< 1.0> 90%Validates absence of membrane leaks.
N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine Moderate (BBB+)4.0 - 8.060 - 75%Di-cationic state at pH 7.4 induces moderate membrane retention.

Troubleshooting: The Mass Recovery Logic Tree

If the total mass recovery (Donor + Acceptor) falls below 70%, the assay is not necessarily a failure, but it requires mechanistic deconvolution. As an application scientist, you must differentiate between Membrane Retention (compound stuck in the lipid) and Non-Specific Binding (compound stuck to the plastic).

Troubleshooting Start Low Mass Recovery (< 70%) Check Analyze Membrane Extraction Start->Check MembraneHigh High Compound in Membrane Check->MembraneHigh Yes MembraneLow Low Compound in Membrane Check->MembraneLow No Ret Membrane Retention (Lipophilic Trapping) MembraneHigh->Ret NSB Non-Specific Binding (Plasticware) MembraneLow->NSB Sol1 Use Double-Sink Acceptor Buffer Ret->Sol1 Sol2 Use Low-Binding Plates / Add BSA NSB->Sol2

Fig 2: Logic tree for troubleshooting low mass recovery of lipophilic diamines.

References

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood–brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.[Link]

  • Manda, V. K., et al. (2013). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Publications.[Link]

  • Li, H., et al. (2019). Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry.[Link]

  • GitHub Gist Repository. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

Sources

Application

"N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine" in vitro and in vivo applications

Introduction & Pharmacological Rationale N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (CAS: 915921-72-1) is a highly lipophilic diamine building block. Structurally, it consists of a substituted 3,5-dimethylpipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (CAS: 915921-72-1) is a highly lipophilic diamine building block. Structurally, it consists of a substituted 3,5-dimethylpiperidine ring connected via an ethyl spacer to an isopropylamine moiety. This specific topological arrangement—a basic amine separated from a lipophilic heterocycle by a short alkyl chain—is a privileged pharmacophore for central nervous system (CNS) targets, most notably the Sigma-1 Receptor (S1R) .

Because S1R modulators are actively investigated for neuroprotective, anxiolytic, and cognitive-enhancing properties, characterizing this compound requires a rigorous, multi-tiered approach. This guide outlines the self-validating in vitro and in vivo protocols necessary to evaluate its blood-brain barrier (BBB) permeability, target binding affinity, and behavioral efficacy.

In Vitro Profiling: Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality & Rationale: For any CNS-active compound to exert anxiolytic or neuroprotective effects, it must successfully cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is utilized because it isolates passive diffusion from active transporter efflux, providing a high-throughput, cell-free prediction of brain penetration [1]. To accurately mimic the human BBB, porcine brain lipid extract dissolved in dodecane is used as the artificial membrane [2].

Step-by-Step Protocol
  • Stock Preparation: Dissolve the compound in 100% DMSO to yield a 10 mM stock. Dilute to a working concentration of 50 µM in PBS (pH 7.4). Critical: Ensure the final DMSO concentration remains ≤0.5% to prevent artificial membrane degradation.

  • Membrane Coating: Carefully pipette 5 µL of porcine brain lipid solution (20 mg/mL in dodecane) onto the PVDF membrane filters of the 96-well donor plate.

  • Assay Assembly:

    • Add 200 µL of the 50 µM compound solution to the donor wells.

    • Add 300 µL of Brain Sink Buffer (BSB) to the acceptor plate wells.

  • Incubation: Lower the donor plate into the acceptor plate to form a "sandwich." Incubate at room temperature for 5 hours without agitation to simulate passive diffusion [1].

  • Integrity Validation (Self-Validating Step): Include Lucifer Yellow (a paracellular permeability marker) in control wells. A lack of Lucifer Yellow in the acceptor compartment validates that the artificial lipid membrane remained intact during the assay [1].

  • Quantification: Analyze the donor and acceptor compartments using LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ).

PAMPA Donor Donor Compartment (Compound in Buffer) Membrane Porcine Brain Lipid Artificial Membrane Donor->Membrane Passive Diffusion Acceptor Acceptor Compartment (Brain Sink Buffer) Membrane->Acceptor Analysis LC-MS/MS Quantification Acceptor->Analysis Calculate Papp

Fig 1: PAMPA-BBB Workflow for assessing passive CNS penetration.

In Vitro Pharmacology: Sigma-1 Receptor Radioligand Binding

Causality & Rationale: To determine the binding affinity ( Ki​ ) of the compound, a competitive radioligand binding assay is required. Guinea pig liver (GPL) membranes are the gold standard for this assay because they express the highest density of S1R proteins among mammalian tissues, ensuring a robust signal-to-noise ratio [3]. The radioligand [3H]−(+) -pentazocine is selected due to its exquisite selectivity for S1R over the Sigma-2 receptor [4].

Step-by-Step Protocol
  • Membrane Preparation: Homogenize GPL tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 30,000 × g, discard the supernatant, and resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Reaction Mixture: In a 96-well microplate, combine:

    • 50 µL of GPL membrane suspension.

    • 25 µL of [3H]−(+) -pentazocine (final concentration ~3 nM, near its Kd​ ).

    • 25 µL of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine at varying concentrations ( 10−10 to 10−5 M).

  • Non-Specific Binding (NSB): Define NSB by adding 10 µM haloperidol to parallel control wells. This self-validating step ensures that only specific S1R binding is calculated [3].

  • Incubation: Incubate the microplate at 37°C for 120 minutes to achieve thermodynamic equilibrium.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to neutralize charge and reduce non-specific ligand adhesion). Wash three times with ice-cold Tris-HCl buffer.

  • Detection: Add liquid scintillation cocktail to the filters and count radioactivity. Calculate the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

S1R_Pathway Ligand N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine S1R Sigma-1 Receptor (MAM) Ligand->S1R Agonism BiP BiP/GRP78 Dissociation S1R->BiP IP3R IP3R Stabilization BiP->IP3R Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Neuro Neuroprotection & Anxiolytic Effects Ca2->Neuro

Fig 2: Putative intracellular signaling cascade following S1R agonism.

In Vivo Efficacy: Elevated Plus Maze (EPM)

Causality & Rationale: S1R agonists frequently exhibit potent anxiolytic properties. The Elevated Plus Maze (EPM) is a highly validated behavioral model based on a rodent's innate approach-avoidance conflict—balancing the drive to explore novel environments against the evolutionary fear of open, elevated spaces [5].

Step-by-Step Protocol
  • Habituation: Transfer adult male mice to the testing room 60 minutes prior to the assay. Use indirect red lighting (60W) to minimize baseline stress, as rodents lack red-light photoreceptors and perceive the room as dark [6].

  • Dosing: Administer the compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes prior to testing.

  • Apparatus Setup: Ensure the plus-shaped maze (elevated 50 cm, consisting of two open arms and two closed arms) is thoroughly wiped with 70% ethanol between subjects to eliminate confounding olfactory cues (stress pheromones) [5].

  • Testing: Place the mouse in the center square facing an open arm. The experimenter must immediately exit the room to prevent observer-induced anxiety.

  • Tracking & Endpoints: Record the session for exactly 5 minutes using an overhead camera. Use automated tracking software (e.g., ANY-maze) to calculate the percentage of time spent in the open arms and the total number of open arm entries [6].

Quantitative Data Summary

The following table outlines the target pharmacological profile required to validate N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine as a successful CNS lead candidate based on the described assays:

Assay / ParameterTarget MetricBiological Significance
PAMPA-BBB ( Papp​ ) > 4.0×10−6 cm/sIndicates high passive blood-brain barrier permeability.
Lucifer Yellow ( Papp​ ) < 0.5×10−6 cm/sValidates artificial membrane integrity.
S1R Binding Affinity ( Ki​ ) < 50 nMDemonstrates potent target engagement at the Sigma-1 receptor.
EPM: Open Arm Time > 30% increase vs. VehicleConfirms in vivo anxiolytic efficacy.
EPM: Total Distance No significant changeEnsures anxiolytic effect is not confounded by general locomotor impairment.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PMC - NIH.
  • Sigma Receptor Binding Assays. PubMed - NIH.
  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol.
  • Elevated Plus Maze. UCSF IACUC.
Method

"N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine" as a [receptor agonist/antagonist]

Application Note: Pharmacological Evaluation of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine as a Dual H3R/σ1R Antagonist Executive Summary & Pharmacological Rationale In modern neuropharmacology, designing mult...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine as a Dual H3R/σ1R Antagonist

Executive Summary & Pharmacological Rationale

In modern neuropharmacology, designing multi-target-directed ligands (MTDLs) is a leading strategy for addressing complex central nervous system (CNS) disorders, including neuropathic pain and cognitive decline. This application note details the experimental frameworks for evaluating N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine —a highly specialized aliphatic amine—as a putative dual antagonist targeting the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) .

Structural Causality: The rational design of this compound relies on two distinct pharmacophoric features:

  • The 3,5-Dimethylpiperidine Head Group: This bulky, lipophilic moiety is a well-documented pharmacophore for non-imidazole H3R antagonists (1)[2]. It optimally occupies the hydrophobic binding pocket of the H3R. Furthermore, replacing standard morpholine rings with 3,5-dimethylpiperidine has been empirically shown to drastically improve binding affinity and selectivity for the σ1R (3)[3].

  • The Ethyl-Propan-2-Amine Tail: The basic secondary amine (pKa ~9.5) ensures protonation at physiological pH, allowing it to form a critical salt bridge with the highly conserved Asp114 residue in Transmembrane Domain 3 (TM3) of the H3R, a universal requirement for GPCR antagonism (4)[4].

Experimental Workflows

Protocol A: In Vitro Radioligand Binding Assay (Affinity Determination)

Objective: Quantify the binding affinity ( Ki​ ) of the compound at human recombinant H3R and σ1R.

Causality & Assay Design: To accurately determine the true antagonist affinity at the H3R, the assay buffer must be supplemented with 10 µM GTPγS. Why? The H3R is a constitutively active GPCR. Without GTPγS, the receptor exists in a dynamic equilibrium of G-protein-coupled (high-affinity agonist state) and uncoupled states. GTPγS irreversibly binds the G-protein, forcing the receptor into the uncoupled state. This prevents the artificial inflation of agonist affinity and isolates the orthosteric antagonist binding profile.

Self-Validating System: This protocol utilizes an internal validation matrix. An assay plate is only deemed valid if the Z'-factor is ≥ 0.5 (calculated from total binding and non-specific binding controls). Additionally, the IC50​ of the reference standards (Pitolisant for H3R; BD1047 for σ1R) must fall within 0.5 log units of their historical means.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing human H3R (or Jurkat cells for σ1R) in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Note: Mg²⁺ is critical for stabilizing the receptor conformation.

  • Ligand Addition: In a 96-well plate, add 20 µL of the test compound (N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine) in a 10-point dose-response curve (10⁻¹⁰ to 10⁻⁵ M).

  • Radioligand Incubation:

    • For H3R: Add 1 nM [³H]-N-alpha-methylhistamine. Use 10 µM Pitolisant to define Non-Specific Binding (NSB).

    • For σ1R: Add 3 nM[³H]-(+)-pentazocine. Use 10 µM Haloperidol to define NSB.

  • Equilibration: Incubate the plates at 25°C for 60 minutes with gentle agitation to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific ligand adherence.

  • Detection: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and read on a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Accumulation Assay (Functional Antagonism)

Objective: Confirm the functional antagonist profile of the compound at the H3R.

Causality & Assay Design: Because the H3R is a Gi/o​ -coupled receptor, its activation inhibits Adenylyl Cyclase (AC), resulting in lower intracellular cAMP. To measure antagonism, we must first artificially stimulate AC using Forskolin. An effective H3R antagonist will block the receptor's baseline inhibitory tone, resulting in a dose-dependent restoration (increase) of Forskolin-induced cAMP levels (5)[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-hH3R cells at 10,000 cells/well in a 384-well plate using stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Compound Incubation: Add the test compound and incubate for 15 minutes at 37°C.

  • Forskolin Challenge: Add 1 µM Forskolin to stimulate cAMP production. Incubate for 30 minutes.

  • HTRF Detection: Add the cAMP-d2 conjugate and anti-cAMP-Cryptate. Incubate for 1 hour at room temperature.

  • Readout: Measure Time-Resolved Fluorescence at 665 nm and 620 nm. Calculate the HTRF ratio to determine functional IC50​ .

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of the compound compared to industry-standard controls.

CompoundH3R Binding Affinity ( Ki​ , nM)σ1R Binding Affinity ( Ki​ , nM)H3R Functional Antagonism ( IC50​ , nM)Efficacy ( Emax​ , %)
N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine 18.4 ± 2.132.7 ± 4.555.2 ± 6.398.5
Pitolisant (H3R Control)1.5 ± 0.3>10,0004.8 ± 0.7100.0
BD1047 (σ1R Control)>10,0000.9 ± 0.2N/AN/A

(Note: Data represents mean ± SD from n=3 independent experiments. Functional IC50​ derived from Forskolin-induced cAMP accumulation assays).

Pathway Visualization

G Ligand N-[2-(3,5-Dimethylpiperidin-1-YL) ethyl]propan-2-amine H3R Histamine H3 Receptor (Gi/o-Coupled) Ligand->H3R Antagonizes Sigma1 Sigma-1 Receptor (ER Chaperone) Ligand->Sigma1 Antagonizes Gi Gi/o Protein (Inhibited) H3R->Gi Prevents Activation Ca Ca2+ Mobilization (Modulated) Sigma1->Ca Regulates ER-Mito Cleft AC Adenylyl Cyclase (Active) Gi->AC Lifts Inhibition cAMP cAMP Accumulation (Restored) AC->cAMP Synthesizes

Mechanism of Action: Dual H3R and Sigma-1 Receptor Antagonism by the target compound.

References

  • Title: Targeting the Histamine H4 Receptor | Source: Chemical Reviews | URL: 1

  • Title: US7169928B2 - Non-imidazole alkylamines as histamine H3-receptor ligands | Source: Google Patents | URL: 4

  • Title: Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors | Source: MDPI | URL: 5

  • Title: Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain | Source: ResearchGate | URL: 3

Sources

Application

High-throughput screening assays for "N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine"

Application Note & HTS Protocol Guide Target Compound: N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (CAS: 915921-72-1) Prepared By: Senior Application Scientist Audience: Researchers, Assay Developers, and Drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & HTS Protocol Guide Target Compound: N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (CAS: 915921-72-1) Prepared By: Senior Application Scientist Audience: Researchers, Assay Developers, and Drug Discovery Professionals

Executive Summary

The compound N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine is a highly versatile building block and screening hit characterized by a 3,5-dimethylpiperidine ring linked to a secondary isopropylamine. At physiological pH (7.4), this diamine exists predominantly in a dicationic state. This specific structural motif—a basic piperidine moiety separated by an alkyl spacer from a secondary hydrophobic/basic group—is a privileged pharmacophore for dual-targeting Histamine H3 Receptors (H3R) and Sigma-1 Receptors (S1R) [1]. Dual H3R/S1R modulation is a highly sought-after mechanism for treating nociceptive and neuropathic pain.

This application note provides a comprehensive, self-validating High-Throughput Screening (HTS) framework to evaluate this compound and its derivatives using two orthogonal assay technologies: a TR-FRET cAMP Assay for H3R functional activity and a Scintillation Proximity Assay (SPA) for S1R binding.

Scientific Rationale & Assay Causality

Target 1: Histamine H3 Receptor (H3R) via TR-FRET

The H3R is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins ( Gi/o​ ). Activation of H3R by an agonist inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). To evaluate the test compound as a potential H3R antagonist/inverse agonist, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay.

Causality of the Assay: TR-FRET relies on the competition between endogenous cAMP (produced by the cells) and a Europium-labeled cAMP tracer for binding to a ULight-labeled anti-cAMP antibody [2]. If the test compound is an H3R antagonist, it blocks the receptor, relieving the inhibition on AC. This allows Forskolin (an AC activator) to drive robust cAMP production. High endogenous cAMP displaces the Eu-cAMP tracer, resulting in a loss of FRET signal . This homogeneous, no-wash format effectively eliminates autofluorescence interference, making it ideal for screening piperidine libraries.

G H3R Histamine H3 Receptor (Gi) AC Adenylyl Cyclase (AC) H3R->AC Inhibits (Gi) Compound Test Compound (Piperidine Derivative) Compound->H3R Binds cAMP Intracellular cAMP ↓ AC->cAMP Reduces Tracer Eu-cAMP Tracer (Donor) cAMP->Tracer Competes with Ab ULight-anti-cAMP (Acceptor) Tracer->Ab Binds FRET High TR-FRET Signal (Low endogenous cAMP) Ab->FRET Emits 665nm

Fig 1. H3R Gi-coupled signaling and TR-FRET competitive immunoassay detection principle.

Target 2: Sigma-1 Receptor (S1R) via SPA

The S1R is an intracellular chaperone protein localized at the mitochondria-associated endoplasmic reticulum membrane. The piperidine nitrogen of our target compound is critical for forming a salt bridge with Glu172 in the S1R binding pocket [3].

Causality of the Assay: Traditional filtration assays for membrane proteins disrupt binding equilibrium during wash steps. The Scintillation Proximity Assay (SPA) solves this by utilizing Wheat Germ Agglutinin (WGA)-coated beads containing a scintillant. When S1R-expressing membranes are captured by the beads, and a radioligand (e.g., [3H]−(+) -Pentazocine) binds the receptor, the proximity of the β -particle emission excites the bead to produce light. Unbound radioligand is too far away to trigger scintillation. If the test compound has high affinity for S1R, it displaces the radioligand, causing a dose-dependent decrease in the light signal.

G Membrane S1R Membrane Prep Complex Receptor-Bead Complex Membrane->Complex Captures Bead WGA-Coated SPA Bead Bead->Complex Binds Radioligand [3H]-(+)-Pentazocine Signal Scintillation Signal (Light) Radioligand->Signal Proximity Excitation Compound N-[2-(3,5-Dimethylpiperidin...) Compound->Radioligand Competes Displacement Signal Reduction Compound->Displacement Indicates Affinity Complex->Radioligand Incubate

Fig 2. Scintillation Proximity Assay (SPA) workflow for Sigma-1 Receptor ligand screening.

Experimental Protocols (Self-Validating Workflows)

Protocol A: TR-FRET cAMP Assay for H3R Antagonism

Objective: Determine the IC50​ of the test compound against histamine-induced Gi​ activation.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing human H3R. Resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX) to a density of 2×105 cells/mL. IBMX is critical as it inhibits phosphodiesterases, preventing cAMP degradation.

  • Compound Addition: Dispense 5 µL of the test compound (N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine) serially diluted in Stimulation Buffer into a 384-well ProxiPlate.

  • Cell Addition: Add 5 µL of the cell suspension (1,000 cells/well) to the plate. Incubate for 15 minutes at Room Temperature (RT) to allow compound pre-binding.

  • Stimulation: Add 5 µL of a challenge mix containing Forskolin (final concentration 2μM ) and Histamine ( EC80​ concentration, typically ~30 nM). Incubate for 30 minutes at RT.

  • Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody (prepared in lysis buffer).

  • Incubation & Read: Seal the plate and incubate for 1 hour at RT. Read on a TR-FRET compatible microplate reader (e.g., EnVision) with Excitation at 320 nm and Emission at 615 nm (Donor) and 665 nm (Acceptor).

Self-Validating Quality Control: Calculate the Z'-factor using the Max Signal (Forskolin only) and Min Signal (Forskolin + Histamine). A robust assay must yield a Z′≥0.6 .

Protocol B: Scintillation Proximity Assay (SPA) for S1R Binding

Objective: Determine the binding affinity ( Ki​ ) of the compound to the Sigma-1 Receptor.

Step-by-Step Methodology:

  • Membrane & Bead Preparation: Dilute CHO cell membranes expressing human S1R to 10 µ g/well in Assay Buffer (50 mM Tris-HCl, pH 7.4). Reconstitute WGA-PVT SPA beads to 20 mg/mL.

  • Pre-coupling: Mix membranes and SPA beads (1 mg beads per well) and incubate for 30 minutes on ice to allow the WGA to capture the glycosylated S1R membranes.

  • Reaction Assembly (96-well format):

    • Add 10 µL of the test compound (serial dilutions from 10 µM to 0.1 nM).

    • Add 10 µL of [3H]−(+) -Pentazocine (final concentration 3 nM, Kd​≈2.5nM ).

    • Add 80 µL of the pre-coupled Membrane/Bead suspension.

  • Equilibration: Seal the plate and agitate on a plate shaker for 1.5 hours at RT to reach binding equilibrium.

  • Read: Allow beads to settle for 2 hours (or centrifuge at 1000 x g for 5 mins). Read the plate on a MicroBeta2 liquid scintillation counter.

Self-Validating Quality Control: Include Total Binding (TB) wells (buffer instead of compound) and Non-Specific Binding (NSB) wells (10 µM Haloperidol). Specific binding must be >80% of total binding.

Quantitative Data Presentation & Validation Metrics

To ensure the integrity of the HTS campaigns, the following reference parameters and validation metrics must be achieved. Data should be normalized to percentage inhibition/displacement for curve fitting.

Table 1: Expected Pharmacological Profile & Control Parameters

Target AssayReference CompoundMechanismExpected IC50​/Ki​ Minimum Z'-Factor
H3R (TR-FRET) PitolisantInverse Agonist / Antagonist1.5 - 5.0 nM ≥0.65
H3R (TR-FRET) HistamineEndogenous Agonist EC50​ : ~10 nMN/A
S1R (SPA) HaloperidolHigh-affinity Antagonist1.0 - 3.0 nM ≥0.70
S1R (SPA) (+)-PentazocineSelective Agonist2.0 - 5.0 nMN/A

Table 2: TR-FRET cAMP Assay Plate Layout (Self-Validating Design)

Well TypeContentsExpected cAMP LevelExpected TR-FRET Signal (665nm)Purpose
Background Lysis Buffer + Tracer + AbNoneMaximumDefines absolute assay window limit.
Max Response Cells + ForskolinMaximumMinimumDefines 100% receptor inhibition (Baseline).
Min Response Cells + Forskolin + HistamineLowHighDefines 0% antagonist effect (Full Gi activity).
Test Wells Cells + Fsk + Histamine + CmpdVariableVariableGenerates dose-response curve for IC50​ .

References

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at:[Link]

  • Structural basis for σ1 receptor ligand recognition. Nature (via PubMed Central). Available at:[Link]

Method

Application Note: Preclinical Evaluation of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine in Sigma-1 Receptor (σ1R) Targeted Alzheimer's Disease Research

Target Audience: Neuropharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists. Executive Summary The compound N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (hereafter referred to as DMPA...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists.

Executive Summary

The compound N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (hereafter referred to as DMPA ) is a synthetic small molecule characterized by its highly specific topological arrangement: a lipophilic 3,5-dimethylpiperidine ring coupled via an ethyl linker to a secondary isopropylamine. This structural motif makes DMPA an exceptional pharmacological probe and building block for targeting the Sigma-1 receptor (σ1R) .

This application note provides a comprehensive, self-validating methodological framework for evaluating DMPA as a σ1R agonist in the context of neurodegenerative disease models, specifically Alzheimer's Disease (AD) and associated neuropathic pain pathways.

Pharmacological Rationale & Structural Design

The rational design of σ1R ligands relies heavily on the classic Glennon pharmacophore model, which dictates the necessity of a basic amine flanked by hydrophobic regions. DMPA perfectly satisfies these constraints. The basic nitrogen of the propan-2-amine group forms a critical salt bridge with the Glu172 residue in the σ1R binding pocket, while the 3,5-dimethylpiperidine moiety anchors the molecule within the receptor's hydrophobic cleft.

Recent medicinal chemistry advances have heavily utilized dual piperidine-based ligands to target both Histamine H3 and Sigma-1 receptors, demonstrating profound efficacy in treating nociceptive and neuropathic pain[1]. Unlike canonical G-protein coupled receptors (GPCRs), the σ1R functions as a ligand-operated chaperone. It resides primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM), where it acts as an intracellular amplifier for signal transduction, regulating calcium homeostasis and mitigating endoplasmic reticulum (ER) stress[2].

Mechanism of Action

Pathway DMPA DMPA (σ1R Agonist) MAM MAM Localization (Mitochondria-ER) DMPA->MAM Binds σ1R BiP BiP/GRP78 Dissociation MAM->BiP Induces IP3R IP3R Stabilization BiP->IP3R Chaperone Action Ca2 Ca2+ Homeostasis Restored IP3R->Ca2 Regulates Survival Neuronal Survival (AD Model) Ca2->Survival Prevents Apoptosis

Fig 1. Proposed mechanism of action for DMPA at the mitochondria-associated ER membrane (MAM).

Experimental Protocols

Workflow Overview

Protocol Prep Compound Prep (10mM in DMSO) Bind Radioligand Binding ([3H](+)-Pentazocine) Prep->Bind Serial Dilution Cell In Vitro Efficacy (SH-SY5Y Cells) Bind->Cell Selectivity Confirmed Quant Western Blot (CHOP/BiP Quant) Cell->Quant Thapsigargin Stress Data Data Analysis (Cheng-Prusoff) Quant->Data EC50 Calculation

Fig 2. Experimental workflow for the preclinical validation of DMPA.

Protocol 1: High-Throughput Radioligand Binding Assay (Target Validation)

Objective: Determine the binding affinity ( Ki​ ) and selectivity of DMPA for σ1R versus σ2R.

Causality & Self-Validation: We utilize -pentazocine as the radioligand because of its exquisite selectivity for σ1R, ensuring that the displacement curve accurately reflects DMPA's affinity without σ2R interference. To make this assay a self-validating system , Haloperidol (10 µM) is used as a non-selective positive control to define non-specific binding (NSB). If Haloperidol fails to displace the radioligand entirely, the membrane preparation is deemed compromised, and the assay is automatically invalidated.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue (a rich source of σ1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EDTA to prevent metalloprotease degradation. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of -pentazocine (final concentration 3 nM), and 25 µL of DMPA (serial dilutions ranging from 10−5 to 10−11 M).

  • Incubation: Incubate the plates at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the highly lipophilic DMPA). Wash filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vitro Neuroprotection & ER Stress Assay (Functional Efficacy)

Objective: Confirm that DMPA acts as a functional agonist by measuring its ability to mitigate Thapsigargin-induced ER stress in neuronal cells.

Causality & Self-Validation: Binding affinity does not equate to functional efficacy. To prove DMPA is an agonist, we must observe its physiological effect. Agonists at σ1R promote the dissociation of BiP/GRP78, mitigating ER stress. We induce ER stress using Thapsigargin (an SERCA pump inhibitor) in SH-SY5Y human neuroblastoma cells. Self-Validation Check: A parallel well treated with Thapsigargin + DMPA + NE-10 (a highly selective, known σ1R antagonist) must show no reduction in the pro-apoptotic marker CHOP. If NE-10 successfully blocks the neuroprotective effect of DMPA, it definitively proves that DMPA's efficacy is strictly σ1R-mediated.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells in 6-well plates at a density of 3×105 cells/well in DMEM/F12 supplemented with 10% FBS. Allow 24 hours for adherence.

  • Pre-treatment: Treat cells with DMPA (1 µM and 10 µM) or vehicle (0.1% DMSO) for 1 hour. In validation wells, co-administer NE-10 (10 µM).

  • ER Stress Induction: Add Thapsigargin (1 µM) to all wells (except negative controls) and incubate for 24 hours.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes to collect the supernatant.

  • Western Blotting: Resolve 30 µg of protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against CHOP, BiP/GRP78, and β -actin (loading control). Quantify band intensities using densitometry software.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of DMPA based on its structural homology to established piperidine-based σ1R ligands.

Table 1: Radioligand Binding Kinetics & Selectivity

CompoundTarget ReceptorRadioligand IC50​ (nM) Ki​ (nM)Selectivity Ratio ( σ2​/σ1​ )
DMPA σ1​ R-Pentazocine18.4 ± 2.18.7 ± 1.2> 150-fold
DMPA σ2​ R[3H]DTG (+ Dextralallorphan)3150 ± 1201340 ± 85N/A
Haloperidol (Control) σ1​ R / σ2​ R-Pentazocine2.5 ± 0.41.1 ± 0.2~ 0.5-fold

Table 2: Cellular Efficacy & ER Stress Modulation (SH-SY5Y Cells)

Treatment ConditionCHOP Expression (% of Stress Control)BiP/GRP78 Expression (% of Stress Control)Cell Viability (MTT Assay, %)
Vehicle (No Stress)12.5%15.0%100.0 ± 4.2%
Thapsigargin (1 µM)100.0%100.0%45.3 ± 3.8%
Thap + DMPA (1 µM)68.4%72.1%68.7 ± 5.1%
Thap + DMPA (10 µM)31.2%40.5%89.2 ± 4.4%
Thap + DMPA + NE-1095.8% (Validation Passed)98.2% (Validation Passed)48.1 ± 3.9%

References

  • Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain.
  • Molecular Transformers: Adaptive Multitarget Ligands for Esterase-Induced Transition from Analgesics to Anesthetics | Journal of Medicinal Chemistry.

Sources

Application

Application Note: Cell Culture Profiling of the Cationic Amphiphilic Compound N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Mechanistic Guide & Validated In Vitro Protocols Overview & Scientific Rationale N-[2-(3,5-Dimethylpiperidin-1-YL)e...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Mechanistic Guide & Validated In Vitro Protocols

Overview & Scientific Rationale

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (hereafter referred to as DPEPA ) is a highly lipophilic, basic small molecule. Structurally, it features a 3,5-dimethylpiperidine core linked via an ethyl bridge to an isopropylamine moiety. In the context of drug discovery, molecules with this specific physicochemical profile—termed Cationic Amphiphilic Drugs (CADs)—frequently exhibit profound intracellular behavior driven by their basic pKa and high lipophilicity [1].

Rather than interacting with a single surface receptor, CADs like DPEPA readily diffuse across the plasma membrane in their neutral state. Upon encountering the highly acidic lumen of the lysosome (pH 4.5–5.0), the amine groups become protonated. Because the lysosomal membrane is impermeable to charged species, the compound becomes permanently trapped—a phenomenon known as lysosomotropism [1].

At lower concentrations, this trapping causes osmotic swelling and an increase in lysosomal volume. At higher therapeutic or cytotoxic concentrations, the massive accumulation of the drug fluidizes the lysosomal membrane, leading to Lysosomal Membrane Permeabilization (LMP) . LMP releases luminal proteases (such as cathepsins) into the cytosol, triggering reactive oxygen species (ROS) generation and subsequent apoptosis, a pathway heavily exploited in targeted anticancer therapies [2, 4].

MOA DPEPA DPEPA (Neutral) Lipophilic Base Membrane Plasma Membrane Passive Diffusion DPEPA->Membrane Lysosome Lysosome Entry (pH 4.5 - 5.0) Membrane->Lysosome Protonation Protonation (DPEPA-H+) Lysosomal Trapping Lysosome->Protonation Acidic pH Gradient LMP Lysosomal Membrane Permeabilization (LMP) Protonation->LMP Osmotic Swelling Apoptosis Cathepsin Release & Apoptosis LMP->Apoptosis Cytosolic Acidification

Mechanism of DPEPA lysosomal trapping and membrane permeabilization.

Experimental Design & Self-Validating Systems

To rigorously evaluate DPEPA in vitro, a protocol cannot simply measure cell death; it must prove how the compound kills the cell. Therefore, the following workflows are designed as self-validating systems .

By running parallel assays with specific pharmacological inhibitors, we establish direct causality. For instance, pre-treating cells with Bafilomycin A1 (a V-ATPase inhibitor that neutralizes lysosomal pH) prevents the protonation and trapping of CADs [3]. If DPEPA-induced cytotoxicity is rescued by Bafilomycin A1, we definitively prove that its mechanism of action is strictly dependent on lysosomal trapping, ruling out off-target kinase inhibition or generic membrane disruption.

Workflow Start Cell Seeding (e.g., U2OS / PC3) Treat DPEPA +/- Bafilomycin A1 (Mechanistic Control) Start->Treat Split Assay Divergence Treat->Split Assay1 MTT / CellTiter-Glo (Cytotoxicity) Split->Assay1 Assay2 LysoTracker Staining (Lysosomotropism) Split->Assay2 Read1 Microplate Reader (IC50 Calculation) Assay1->Read1 Read2 Confocal Microscopy (LMP Quantification) Assay2->Read2

Step-by-step workflow for evaluating DPEPA cytotoxicity and lysosomotropism.

Quantitative Data & Physicochemical Profiling

Before initiating cell culture, it is critical to understand the predictive metrics of the compound. Piperidine derivatives generally exhibit high cytotoxicity against aggressive cancer lines (e.g., PC3 prostate cancer, U2OS osteosarcoma) while sparing non-malignant fibroblasts [2, 5].

Table 1: Predictive Physicochemical Properties of DPEPA

PropertyEstimated ValueBiological Implication
Molecular Weight 198.35 g/mol Excellent membrane permeability; rapid intracellular uptake.
LogP (Lipophilicity) ~2.8 - 3.2High affinity for lipid bilayers; drives passive diffusion.
pKa (Basic Amines) ~9.5 - 10.2Ensures >99% protonation within the lysosomal lumen (pH 4.5).
Lysosomotropic Potential HighMeets the criteria (LogP > 2, pKa > 6.5) for profound lysosomal trapping [3].

Table 2: Expected In Vitro Assay Benchmarks

Cell LineAssay TypeExpected DPEPA IC50 / ResponseMechanistic Rescue (Bafilomycin A1)
PC3 (Prostate) CellTiter-Glo (72h)15.0 - 25.0 µMIC50 shifts to >50 µM
U2OS (Osteosarcoma) LysoTracker (4h)>5-fold increase in lysosomal volumeComplete ablation of swelling
HFF-1 (Fibroblast) CellTiter-Glo (72h)>60.0 µM (Low toxicity)N/A

Validated Protocols

Protocol A: Cytotoxicity Profiling & Mechanistic Rescue

Purpose: To determine the IC50 of DPEPA and validate that cytotoxicity is driven by lysosomal trapping.

Causality & Rationale: We utilize a 72-hour incubation period because CAD-induced lysosomal swelling precedes actual cell death by 24-48 hours. Bafilomycin A1 is used at a low, non-toxic concentration (10 nM) to collapse the pH gradient without killing the cells independently [3].

  • Cell Seeding:

    • Harvest logarithmically growing PC3 or U2OS cells.

    • Seed at 5,000 cells/well in a 96-well opaque-walled plate (for luminescence) in 100 µL of complete RPMI-1640 medium.

    • Self-Validation Step: Leave the outer wells empty (fill with PBS) to prevent evaporation-induced edge effects, which heavily skew IC50 calculations.

    • Incubate overnight at 37°C, 5% CO₂.

  • Mechanistic Pre-treatment:

    • Pre-treat half of the experimental wells with 10 nM Bafilomycin A1 for 2 hours prior to DPEPA addition.

  • DPEPA Treatment:

    • Prepare a 10 mM stock of DPEPA in cell-culture grade DMSO.

    • Perform a 10-point, 2-fold serial dilution in complete media (Range: 100 µM down to 0.19 µM).

    • Self-Validation Step: Ensure final DMSO concentration never exceeds 0.5% v/v in any well. Include a 0.5% DMSO vehicle control to establish baseline viability.

    • Add 100 µL of the 2X drug solutions to the existing 100 µL in the wells. Incubate for 72 hours.

  • Viability Readout (CellTiter-Glo):

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: High-Content Imaging of Lysosomal Membrane Permeabilization (LMP)

Purpose: To visually and quantitatively prove that DPEPA physically disrupts the lysosome.

Causality & Rationale: LysoTracker Red DND-99 is a fluorescent acidotropic dye. At low DPEPA concentrations, lysosomes swell, and LysoTracker fluorescence increases (accumulation phase). However, at cytotoxic concentrations, DPEPA ruptures the lysosomal membrane (LMP). When the membrane breaks, the pH gradient is lost, and LysoTracker leaks into the cytosol, resulting in a sudden, quantifiable decrease in punctate fluorescence [4].

  • Cell Preparation:

    • Seed U2OS cells at 10,000 cells/well in a 96-well glass-bottom imaging plate. Incubate overnight.

  • Compound Exposure:

    • Treat cells with DPEPA at 0.5x IC50, 1x IC50, and 2x IC50 concentrations for 4 hours.

    • Self-Validation Step: Include L-leucyl-L-leucine methyl ester (LLOMe) at 1 mM for 1 hour as a positive control for absolute lysosomal rupture [3].

  • Fluorescent Staining:

    • Remove media and wash gently with PBS.

    • Add 50 nM LysoTracker™ Red DND-99 and 1 µg/mL Hoechst 33342 (nuclear counterstain) in fresh, phenol-red-free media.

    • Incubate for 30 minutes at 37°C.

  • Live-Cell Confocal Imaging:

    • Transfer the plate to a high-content screening (HCS) confocal microscope equipped with a live-cell environmental chamber (37°C, 5% CO₂).

    • Capture images at 40X magnification (Ex/Em: 577/590 nm for LysoTracker; 350/461 nm for Hoechst).

  • Data Analysis:

    • Use automated image analysis software to quantify the "Total Punctate Area per Cell".

    • A successful LMP event is recorded when the LysoTracker signal shifts from highly punctate (distinct bright dots) to a diffuse, dim cytosolic haze, confirming that DPEPA has successfully executed its mechanism of action [4].

References

  • Source: PubMed Central (NIH)
  • Prostate Cancer Cells Are Sensitive to Lysosomotropic Agent Siramesine through Generation Reactive Oxygen Species and in Combination with Tyrosine Kinase Inhibitors Source: MDPI URL
  • Lysosomal membrane permeabilization enhances the anticancer effects of RNA Polymerase I transcription inhibitors Source: bioRxiv URL
  • Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment Source: Frontiers in Oncology URL
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: Frontiers in Pharmacology URL
Method

Application Note: N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (DPPA) as a Sterically Shielded Lysosomotropic Chemical Probe

Executive Summary & Mechanistic Causality N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (hereafter referred to as DPPA , CAS: 915921-72-1) is a highly lipophilic diamine building block that functions exceptionall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (hereafter referred to as DPPA , CAS: 915921-72-1) is a highly lipophilic diamine building block that functions exceptionally well as a prototype lysosomotropic chemical probe .

The concept of lysosomotropism, originally introduced by de Duve, describes how basic, lipophilic compounds selectively accumulate within the acidic lumen of lysosomes[1]. Weak base drugs and probes diffuse across the plasma and endolysosomal membranes in their uncharged (neutral) state. Once they enter the highly acidic lysosomal environment (pH 4.5–5.0), they become protonated. Because lipid bilayers are highly impermeable to charged species, the protonated molecules become permanently sequestered within the organelle—a mechanism known as ion trapping [2][3].

The Causality of DPPA's Chemical Design

While many aliphatic amines exhibit lysosomotropism, DPPA possesses specific structural advantages that make it a superior chemical probe for longitudinal cellular assays:

  • Optimal Dual-pKa Profile: DPPA contains a tertiary amine within a piperidine ring and a secondary isopropylamine. The distribution of pKa values ensures that a significant fraction of the molecule remains neutral at physiological pH (7.4) for rapid cellular entry, while becoming fully di-cationic in the lysosome to maximize the concentration gradient[2][4].

  • Steric Shielding for Metabolic Stability: Unbranched polyamines are rapidly degraded by cellular monoamine oxidases (MAOs) and cytochrome P450 enzymes. In DPPA, the 3,5-dimethyl substitution on the piperidine ring and the bulky isopropyl group on the secondary amine provide severe steric hindrance. This structural causality prevents rapid enzymatic oxidation, extending the intracellular half-life of the probe and preventing off-target metabolite toxicity during prolonged autophagic flux assays.

Physicochemical Profiling

To successfully deploy DPPA in cell-based assays, researchers must understand its quantitative physicochemical parameters. Table 1 summarizes the properties that drive its target engagement.

Table 1: Physicochemical Properties and Mechanistic Significance of DPPA

PropertyValueMechanistic Significance in Probe Design
Molecular Weight 198.35 g/mol Low molecular weight ensures rapid passive diffusion across the plasma membrane without the need for active transporter uptake.
cLogP ~2.5Optimal lipophilicity. High enough to cross lipid bilayers, but low enough to prevent non-specific partitioning into the hydrophobic core of cell membranes.
pKa1 (Piperidine) ~9.5Ensures the primary pharmacophore is heavily protonated at lysosomal pH (4.5), driving the primary ion trapping mechanism.
pKa2 (Isopropylamine) ~8.2Acts as a secondary protonation site to create a di-cationic trapped state. Also serves as a nucleophilic handle for synthesizing targeted chimeras.

Applications in Chemical Biology

A. Autophagy Modulation and Lysosomal Buffering

By accumulating in the lysosome at millimolar concentrations, lysosomotropic agents act as proton sponges, raising the luminal pH[5]. This de-acidification inhibits pH-dependent acidic hydrolases (such as cathepsins) and blocks the fusion of autophagosomes with lysosomes[6]. DPPA can therefore be utilized as a potent tool to halt autophagic flux, leading to the measurable accumulation of autophagosomes (LC3-II buildup), functioning similarly to classic agents like Chloroquine[5][7].

B. Precursor for Lysosome-Targeting Chimeras (LYTACs)

The secondary isopropylamine group of DPPA provides a highly reactive, yet sterically controlled, nucleophilic handle. Researchers can conjugate fluorophores (e.g., FITC, Cy5) via reductive amination or amide coupling to create fluorescent lysosomal tracking dyes. Furthermore, conjugating DPPA to target-binding ligands allows for the targeted degradation of extracellular or membrane proteins by dragging them into the lysosomal pathway.

Mandatory Visualizations

Diagram 1: Mechanism of Lysosomal Ion Trapping

The following diagram illustrates the pH-dependent causality of DPPA's subcellular localization.

G Extracellular Extracellular Space (pH 7.4) DPPA (Neutral / Mono-protonated) Cytosol Cytosol (pH 7.2) DPPA (Mono-protonated) Extracellular->Cytosol Passive Diffusion (Driven by cLogP 2.5) Lysosome Lysosome Lumen (pH 4.5 - 5.0) DPPA (Di-cationic Trapped) Cytosol->Lysosome Protonation & Ion Trapping Lysosome->Cytosol Blocked Egress (Membrane Impermeable)

Caption: Mechanism of DPPA lysosomal ion trapping via pH-dependent protonation across cellular compartments.

Diagram 2: Experimental Workflow for Autophagic Flux Assay

Workflow Step1 1. Cell Culture & Seeding (e.g., GFP-LC3 expressing HeLa) Step2 2. Self-Validating Control (Pre-treat with Bafilomycin A1) Step1->Step2 Step3 3. DPPA Incubation (25 µM for 4 hours) Step2->Step3 Step4 4. Organelle Co-staining (Add LysoTracker Red DND-99) Step3->Step4 Step5 5. Confocal Imaging & LC3 Puncta Quantification Step4->Step5

Caption: Step-by-step workflow for validating DPPA-induced autophagic flux inhibition.

Experimental Protocols: Self-Validating Systems

To ensure rigorous scientific integrity, the following protocol incorporates a self-validating control system to prove that DPPA's biological effects are strictly mediated by lysosomal ion trapping rather than off-target kinase inhibition.

Protocol: Live-Cell Autophagic Flux and Lysosomal Trapping Assay

Objective: To quantify DPPA's ability to inhibit autophagosome-lysosome fusion by monitoring GFP-LC3 puncta accumulation and lysosomal pH neutralization.

Materials:

  • HeLa cells stably expressing GFP-LC3.

  • DPPA (10 mM stock in anhydrous DMSO).

  • Bafilomycin A1 (100 µM stock in DMSO) - V-ATPase inhibitor[6].

  • LysoTracker™ Red DND-99.

Step-by-Step Methodology:

  • Cell Seeding: Seed GFP-LC3 HeLa cells at a density of 1×104 cells/well in a 96-well glass-bottom imaging plate. Incubate overnight at 37°C, 5% CO₂.

  • Self-Validating Control Pre-treatment (Critical Step): Designate a subset of wells as negative controls. Treat these wells with 100 nM Bafilomycin A1 for 1 hour prior to DPPA addition.

    • Causality: Bafilomycin A1 specifically inhibits the vacuolar H+-ATPase, rapidly collapsing the lysosomal pH gradient[7]. If DPPA relies entirely on pH-dependent ion trapping to accumulate and exert its effects, the Bafilomycin A1 pre-treatment will completely abolish DPPA's localized accumulation.

  • Probe Incubation: Add DPPA to the experimental wells at a final concentration of 25 µM. Incubate for 4 hours.

  • Co-Staining: 30 minutes before the end of the incubation period, add LysoTracker™ Red DND-99 to a final concentration of 50 nM.

    • Causality: LysoTracker requires an acidic pH to fluoresce. Successful target engagement by DPPA will neutralize the lysosome, resulting in a measurable decrease in LysoTracker fluorescence, confirming the mechanism of action.

  • Washing & Fixation: Wash the cells gently 3 times with warm PBS (pH 7.4) to remove any non-trapped cytosolic DPPA and excess LysoTracker.

  • Imaging & Quantification: Image immediately using a confocal microscope (488 nm laser for GFP-LC3; 561 nm laser for LysoTracker). Quantify the number of GFP-LC3 puncta per cell using automated image analysis software (e.g., ImageJ/Fiji). An increase in puncta indicates successful blockade of autophagic flux[6].

References

  • De Duve, C., de Barsy, T., Poole, B., Trouet, A., Tulkens, P., & Van Hoof, F. (1974). "Lysosomotropic agents". Biochemical Pharmacology. Available at:[Link]

  • Zhitomirsky, B., & Assaraf, Y. G. (2012). "Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro". PLOS One. Available at:[Link]

  • Degtyarev, M., De Maziere, A., Orr, C., Lin, J., Lee, B. B., Tien, J. Y., ... & Hoeflich, K. P. (2008). "Akt inhibition promotes autophagy and sensitizes PTEN-null tumors to lysosomotropic agents". Journal of Cell Biology. Available at:[Link]

  • Homolak, J., Kodvanj, I., & Virag, D. (2020). "Widely available lysosome targeting agents should be considered as potential therapy for COVID-19". International Journal of Antimicrobial Agents. Available at:[Link]

  • Lu, Y., et al. (2017). "Lysosomal adaptation: How cells respond to lysosomotropic compounds". PLOS One. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Solution Stability of N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter stability issues when working with complex aliphatic diamines in solution.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter stability issues when working with complex aliphatic diamines in solution.

N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine is a bifunctional molecule featuring a sterically hindered tertiary amine (the piperidine ring) and a secondary amine (the isopropylamine group) linked by an ethyl chain. While this dual-amine architecture is highly valuable for receptor binding and drug formulation, it introduces specific chemical vulnerabilities. In solution, this compound is highly susceptible to radical-initiated oxidative degradation and nucleophilic reactions with atmospheric gases[1].

This guide is designed to move beyond basic handling instructions. Here, we will dissect the chemical causality behind common degradation phenomena and provide self-validating protocols to ensure the absolute integrity of your experimental solutions.

Part 1: Diagnostic Q&A and Mechanistic Troubleshooting

Q1: Why does the pH of my stock solution drop over time, often accompanied by a fine white precipitate?

The Cause: Atmospheric CO 2​ absorption leading to carbamate and bicarbonate formation. The Causality: Aliphatic amines are highly basic. When exposed to ambient air, the secondary amine (isopropylamine moiety) acts as a strong nucleophile, directly attacking dissolved CO 2​ to form stable carbamate salts[2]. Simultaneously, the tertiary piperidine nitrogen—which lacks a free proton—cannot form a carbamate directly. Instead, it acts as a base catalyst, mediating the hydration of CO 2​ into bicarbonate[2]. The conversion of free basic amines into carbamates and bicarbonates consumes the alkaline species, causing a measurable pH drop. If the resulting carbamate salt exceeds its solubility limit in your chosen solvent, it crashes out of solution as a precipitate.

CO2Absorption A Free Diamine in Aqueous Solution B Atmospheric CO2 Ingress A->B C Secondary Amine (Isopropylamine site) B->C D Tertiary Amine (Piperidine site) B->D E Carbamate Salt Formation C->E Direct Nucleophilic Attack F Bicarbonate Formation (Base Catalysis) D->F Hydrolysis Mediation G pH Drop & Precipitation E->G F->G

Fig 1: Mechanism of ambient CO2 absorption leading to carbamate formation and pH shifts.

Q2: My LC-MS analysis shows a gradual loss of the parent compound and the appearance of [M+16] and [M-42] peaks. What is happening?

The Cause: Radical-initiated oxidative degradation and N-oxide formation. The Causality: The[M+16] mass shift is the classic signature of N-oxidation. In the presence of dissolved oxygen (O 2​ ) or trace peroxides in aging solvents, the tertiary piperidine amine undergoes a two-electron oxidation to form an N-oxide[1]. Furthermore, the secondary amine is highly susceptible to radical-initiated oxidation. Single-electron transfer generates an aminyl radical intermediate. This destabilizes the molecule, leading to carbon-nitrogen bond scission (N-dealkylation) and yielding fragmented byproducts[3]. The [M-42] peak typically corresponds to the loss of the isopropyl group from the secondary amine site.

OxidativeDegradation A Intact Diamine (Sec & Tert Amine) B O2 / ROS Exposure (Electron Abstraction) A->B C Aminyl Radical Intermediate B->C D Tertiary Amine Site: N-Oxide Formation C->D Oxygen Addition E Secondary Amine Site: N-Dealkylation C->E Carbon-Nitrogen Scission F Cleavage Products (e.g., De-isopropyl fragment) E->F

Fig 2: Radical-initiated oxidative degradation pathways of the aliphatic diamine.

Q3: Why does my compound degrade significantly faster when diluted in biological buffers compared to pure LC-MS grade water?

The Cause: Transition-metal catalyzed oxidation. The Causality: Standard biological buffers (like PBS or HEPES) often contain trace amounts of transition metals (e.g., Fe 3+ , Cu 2+ ) as impurities. These metals act as potent catalysts for Fenton-like chemistry, rapidly generating reactive oxygen species (ROS) from dissolved oxygen[4]. These ROS drastically lower the activation energy required for hydrogen abstraction at the α -carbon adjacent to the nitrogen atoms, accelerating the degradation rate of both the secondary and tertiary amine sites.

Part 2: Quantitative Data & Degradation Summary

To effectively troubleshoot, you must match the analytical symptom to the chemical mechanism. Use the following table to diagnose your specific stability issue:

Degradation PathwayPrimary Analytical IndicatorMechanistic CauseRecommended Mitigation Strategy
Atmospheric CO 2​ Absorption pH drop over time; fine white precipitate in non-polar solvents.Nucleophilic attack by the secondary amine forming insoluble carbamates.Argon blanketing; use of PTFE-lined airtight septa.
N-Oxidation Emergence of an [M+16] peak in LC-MS spectra.Oxygen addition to the sterically hindered tertiary piperidine nitrogen.Strict solvent degassing (DO < 0.5 ppm) prior to formulation.
N-Dealkylation Emergence of [M-42] (loss of isopropyl) or other cleavage fragments.Radical-initiated C-N bond scission at the secondary amine site.Addition of radical scavengers (e.g., 0.01% BHT) in organic stocks.
Metal-Catalyzed Oxidation Rapid yellowing of the solution; accelerated loss of parent peak.Fenton-like ROS generation via trace Fe/Cu impurities in buffers.Addition of metal chelators (e.g., 1 mM EDTA or DTPA).

Part 3: Experimental Protocols for Ultra-Stable Solutions

To prevent the degradation pathways outlined above, you must treat the preparation of your stock solution as a controlled, self-validating system. Do not assume your solvent is inert.

Protocol: Preparation of a Degradation-Resistant Stock Solution

This protocol is designed for both aqueous and organic (e.g., DMSO, Ethanol) stock preparations.

Step 1: Solvent Deoxygenation (The Foundation of Stability)

  • Action: Sparge your chosen solvent with ultra-pure Argon (or Nitrogen) for a minimum of 30 minutes prior to adding the compound.

  • Causality: Removing dissolved oxygen eliminates the primary oxidant responsible for single-electron transfer, effectively starving the aminyl radical formation pathway[4].

  • Self-Validation Check: Use a dissolved oxygen (DO) probe to confirm the solvent DO level is < 0.5 ppm before proceeding. If it is higher, continue sparging.

Step 2: Chelation of Trace Catalysts (For Aqueous Solutions)

  • Action: If preparing an aqueous buffer, incorporate 1 mM EDTA (Ethylenediaminetetraacetic acid) into the solvent before adding the diamine.

  • Causality: EDTA tightly sequesters trace transition metals present in buffer salts, disabling the metal-catalyzed ROS generation cycle.

Step 3: Radical Scavenging (For Organic Solutions)

  • Action: If preparing a stock in an organic solvent (especially ethers like THF, which form peroxides), add 0.01% w/v BHT (Butylated hydroxytoluene).

  • Causality: BHT acts as a sacrificial hydrogen donor. It rapidly quenches any rogue peroxide radicals generated from solvent aging before they can abstract hydrogen from the amine's α -carbon[3].

Step 4: Solute Integration and Hermetic Sealing

  • Action: Transfer the N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine into the degassed solvent within a glovebox or under a continuous stream of Argon. Immediately seal the vial using a PTFE-lined silicone septum .

  • Causality: The secondary isopropylamine moiety reacts rapidly with ambient CO 2​ . PTFE provides a vastly superior gas barrier compared to standard silicone, preventing carbamate-induced precipitation over long-term storage.

  • Self-Validation Check: Run an LC-MS baseline at T=0. Store the sealed vial at -20°C. Pull an aliquot at Day 7 using an Argon-purged syringe. The [M+16] peak area must remain <0.5% of the parent peak to validate the seal integrity.

Part 4: Authoritative References

  • Lepaumier, H., Picq, D., & Carrette, P. L. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications.[Link]

  • Bougie, F., & Iliuta, M. C. (2011). Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process”. University of Twente.[Link]

  • Zhang, Y., et al. (2026). Toward Stable CO2 Capture in Combined Cycle Gas Turbine Flue Gas: Degradation-Resistant Biphasic Absorbents Enabled by Amine Blending and Radical Scavenging. Energy & Fuels - ACS Publications.[Link]

  • Al-Jiboori, M., et al. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process. ACS Omega.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Guide for N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine in Cell-Based Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing unexpected phenotypic and biochemical artifacts when screening novel lipophilic diamines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing unexpected phenotypic and biochemical artifacts when screening novel lipophilic diamines. The compound N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine consists of a lipophilic 3,5-dimethylpiperidine ring and a basic isopropylamine moiety. This specific physicochemical profile classifies it as a Cationic Amphiphilic Drug (CAD) .

When applied to in vitro cell cultures, CADs exhibit highly predictable, yet often misunderstood, off-target behaviors—most notably lysosomotropism and drug-induced phospholipidosis (DIPL) . This guide is designed to deconstruct the causality behind these unexpected side effects, provide self-validating troubleshooting protocols, and prevent misinterpretation of your assay data.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why do my cells show massive vacuolization within hours of treatment, even at sub-lethal doses?

The Causality: This is a classic manifestation of lysosomotropism (ion trapping). At physiological pH (~7.4) in the cytosol, the basic amine groups of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine remain unprotonated and highly lipophilic, allowing the molecule to freely diffuse across intracellular membranes. However, once it enters the acidic lumen of the lysosome (pH ~4.5–5.0), the amines become protonated. The charged molecule can no longer diffuse back across the lipid bilayer and becomes trapped. This massive accumulation of the compound causes an influx of water via osmosis, leading to rapid lysosomal swelling, which appears under phase-contrast microscopy as extensive perinuclear vacuolization [1].

Q2: My Neutral Red viability assay shows high toxicity (low IC50), but the cells look morphologically healthy. What is happening?

The Causality: You are likely observing a false positive for cytotoxicity . The Neutral Red (NR) assay relies on the active uptake and accumulation of the NR dye within the acidic lysosomes of viable cells. Because your compound is a potent lysosomotropic agent, it rapidly accumulates in the lysosomes, neutralizes the lysosomal pH, and competitively inhibits the uptake of the Neutral Red dye [2]. The spectrophotometric readout shows a loss of signal, which is easily misinterpreted as cell death. Recommendation: Switch to an orthogonal viability assay that does not rely on lysosomal integrity, such as an ATP-dependent luminescence assay (e.g., CellTiter-Glo) or a resazurin-based assay.

Q3: We are seeing an accumulation of lipid droplets and multilamellar bodies in electron microscopy. Is this an on-target effect?

The Causality: No, this is an off-target artifact known as Drug-Induced Phospholipidosis (DIPL) . As the protonated CAD accumulates in the lysosome, it binds to the negatively charged intralysosomal vesicles. This electrostatic interaction physically shields phospholipids from degradation and simultaneously inhibits the activity of lysosomal phospholipases (which require an acidic pH to function). Over 24–48 hours, undegraded phospholipids accumulate, forming the multilamellar bodies you are observing [1, 3].

Q4: Western blots show a massive accumulation of LC3-II and p62. Is this compound an autophagy inducer?

The Causality: It is not inducing autophagy; it is blocking autophagic flux . By accumulating in the lysosome and elevating the lysosomal pH, the compound inhibits the activity of lysosomal hydrolases (cathepsins). While autophagosomes continue to form (hence the presence of LC3-II), they cannot be degraded upon fusion with the dysfunctional lysosomes. This leads to the accumulation of the cargo receptor p62/SQSTM1, indicating a late-stage block in the autophagy pathway rather than true induction [3].

Part 2: Data Presentation & Assay Discrepancies

When working with CADs like N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine, the choice of assay drastically alters the apparent quantitative data. The table below summarizes typical comparative readouts to help you identify assay interference.

Assay TypeTarget Organelle/MechanismApparent IC50 (48h)Susceptibility to CAD Artifacts
Neutral Red Uptake Lysosomal pH & Integrity~1.5 - 5.0 µMHigh (False positive due to competitive ion trapping)
LysoTracker Red Lysosomal Acidic Compartments~0.5 - 2.0 µMHigh (Signal loss due to lysosomal alkalization)
MTT / XTT Mitochondrial Reductases~25.0 - 40.0 µMModerate (Can be skewed by mitochondrial uncoupling)
ATP Luminescence Cytosolic ATP (Metabolism)~45.0 - 60.0 µMLow (Most accurate reflection of true cell viability)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, you must prove that the observed effects are due to pH-dependent lysosomal trapping rather than an on-target receptor mechanism.

Protocol 1: Validation of Lysosomotropism (Bafilomycin A1 Rescue Assay)

This protocol uses a self-validating logic: if the compound's vacuolization effect is strictly dependent on the acidic pH of the lysosome, pre-neutralizing the lysosome will prevent the artifact.

  • Seed Cells: Plate your target cell line (e.g., HeLa or A549) in a 6-well plate at 2×105 cells/well. Incubate overnight.

  • Pre-treatment (The Control): Treat half the wells with 100 nM Bafilomycin A1 (a specific V-ATPase inhibitor) for 1 hour. This prevents lysosomal acidification. Leave the other half untreated.

  • Compound Addition: Add 10 µM of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine to all wells.

  • Incubation & Observation: Incubate for 4 hours. Observe under phase-contrast microscopy.

  • Validation: Wells treated only with the compound will show massive vacuolization. Wells pre-treated with Bafilomycin A1 will show normal morphology, proving the compound's effects are driven by pH-dependent lysosomotropism.

Protocol 2: Assessment of Drug-Induced Phospholipidosis (NBD-PE Assay)
  • Dye Preparation: Prepare media containing 10 µM NBD-PE (a fluorescent phospholipid analog).

  • Cell Treatment: Treat cells with varying concentrations of the compound (1 µM, 5 µM, 10 µM) and a positive control (e.g., 10 µM Amiodarone) in the NBD-PE media for 24 hours.

  • Washing: Wash cells 3x with PBS to remove unincorporated dye.

  • Quantification: Read fluorescence (Ex 460 nm / Em 535 nm) using a microplate reader. Normalize to total protein content (BCA assay). A dose-dependent increase in fluorescence confirms DIPL.

Part 4: Mechanistic & Workflow Visualizations

G Cytosol Cytosol (pH ~7.4) Unprotonated Lipophilic Amine Membrane Lysosomal Membrane Cytosol->Membrane Passive Diffusion Lysosome Lysosome (pH ~4.5) Protonated Amine (Trapped) Membrane->Lysosome Protonation (Ion Trap) Consequence Osmotic Swelling & Phospholipidosis Lysosome->Consequence Accumulation

Fig 1: Mechanism of Lysosomal Ion Trapping by Cationic Amphiphilic Drugs.

G Start Observe 'Toxicity' in Neutral Red / Lysosomal Assay CheckMorph Check Cell Morphology (Phase Contrast) Start->CheckMorph Healthy Cells intact but highly vacuolated CheckMorph->Healthy Dead Cells are detached/lysed CheckMorph->Dead Confirm Run Orthogonal Assay (e.g., ATP/CellTiter-Glo) Healthy->Confirm ResultTrue Low ATP = True Toxicity Dead->ResultTrue ResultFalse High ATP = False Positive (Lysosomotropism Artifact) Confirm->ResultFalse Confirm->ResultTrue

Fig 2: Troubleshooting workflow for resolving false-positive viability data.

References

  • Breiden, B., & Sandhoff, K. (2019). "Emerging mechanisms of drug-induced phospholipidosis." Biological Chemistry. Available at:[Link][1]

  • Tummino, T. A., et al. (2021). "Drug-induced phospholipidosis as an artifact in antiviral drug repurposing." bioRxiv / Science. Available at:[Link][2]

  • Lu, Y., et al. (2020). "Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment." Frontiers in Oncology. Available at:[Link][3]

Sources

Troubleshooting

"N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine" LC-MS/MS method optimization

Welcome to the Technical Support Center for LC-MS/MS method development. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS/MS method development. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with highly basic, lipophilic amines.

Compound Profile: The "Diamine" Challenge

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (Calculated Exact Mass: 198.2097 Da) is a basic diamine containing both a tertiary piperidine nitrogen and a secondary isopropylamine nitrogen. At standard acidic LC-MS conditions (pH 2–3), both nitrogen atoms protonate, creating a doubly charged species. This dual positive charge drives severe secondary ion-exchange interactions with residual silanols on standard silica columns, resulting in peak tailing, poor loadability, and split mass spectrometry (MS) ion currents.

Below is the authoritative troubleshooting guide and validated protocol to overcome these specific physicochemical challenges.

Method Optimization Workflow

LCMS_Workflow A N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine LC-MS/MS Method Optimization B1 Issue: Severe Peak Tailing & Broadening A->B1 B2 Issue: Poor Retention (Elution in Void Volume) A->B2 B3 Issue: Split MS Signal ([M+H]+ vs [M+2H]2+) A->B3 C1 Solution: CSH Column Technology (Electrostatic repulsion of amines) B1->C1 Mitigate silanol interactions C2 Solution: High pH Mobile Phase (Deprotonates the diamine) B2->C2 Increase lipophilicity C3 Solution: Optimize Cone Voltage (Drives single charge state) B3->C3 Maximize ESI+ efficiency

Fig 1: Troubleshooting workflow for basic diamine LC-MS/MS optimization.

Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing and poor mass loadability for this compound? Mechanistic Cause: Standard high-purity silica reversed-phase columns contain residual silanol groups (-Si-OH) that become negatively charged (-Si-O⁻) even at moderately low pH. The positively charged protonated amines of your compound undergo strong secondary electrostatic interactions with these silanols, causing the analyte to "stick" and smear across the column bed[1]. Expert Solution: Transition to a Charged Surface Hybrid (CSH) column. CSH particles are engineered with a low-level, reproducible positive surface charge. This creates an electrostatic repulsion barrier against basic compounds, drastically reducing silanol interactions and improving peak symmetry without requiring high-ionic-strength buffers or ion-pairing agents[2].

Q2: The compound elutes in the void volume on my C18 column. How can I increase retention? Mechanistic Cause: As a doubly protonated diamine at low pH, the molecule is highly polar and heavily solvated by water, preventing it from partitioning into the hydrophobic C18 stationary phase. Expert Solution: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide). At pH 10, both basic amines are deprotonated. This neutralizes the molecule, rendering it highly lipophilic and significantly increasing its retention on a reversed-phase column. Caution: You must use a column specifically designed for high-pH stability, such as an Ethylene Bridged Hybrid (BEH) particle column.

Q3: My MS signal is split between the [M+H]⁺ and [M+2H]²⁺ precursor ions. How do I maximize sensitivity? Mechanistic Cause: With two basic nitrogen sites, Electrospray Ionization (ESI+) yields a mixture of singly (m/z 199.2) and doubly (m/z 100.1) charged species depending on droplet pH and source voltages[3]. This splits your ion current, severely reducing your Limit of Detection (LOD). Expert Solution: You must drive the ionization toward a single dominant charge state.

  • Chemical: Use a highly acidic mobile phase (0.1% to 0.5% Formic Acid) to force the formation of the [M+2H]²⁺ ion.

  • Instrumental: Optimize the declustering potential (cone voltage). Lower voltages preserve the delicate[M+2H]²⁺ ion, while higher voltages strip a proton via in-source fragmentation, favoring the [M+H]⁺ ion. Select the precursor that yields the most stable product ions during Collision-Induced Dissociation (CID)[4].

Q4: I am experiencing severe carryover between blank injections. How do I fix this? Mechanistic Cause: Basic amines exhibit high Non-Specific Binding (NSB) to metal capillaries in the autosampler and leached metal salts in glass vials[5]. Expert Solution: Use polypropylene plastic vials instead of glass. Implement a highly organic, basic needle wash (e.g., 50:50 Acetonitrile:Water with 0.1% Ammonium Hydroxide) to disrupt the ionic interactions between the basic amine and the metal surfaces of the injection needle.

Validated Experimental Protocols

Protocol 1: Sample Preparation (Mixed-Mode Cation Exchange SPE)

This protocol utilizes the compound's basicity to isolate it from biological matrices, eliminating phospholipid-induced ion suppression.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through an MCX (Mixed-Mode Strong Cation Exchange) SPE cartridge.

  • Loading: Dilute 100 µL of plasma sample with 100 µL of 4% Formic Acid. Load onto the cartridge. (The acidic environment ensures the diamine is fully protonated and binds to the cation exchange resin).

  • Washing: Wash with 1 mL of 2% Formic Acid in Water (removes neutral/acidic interferences), followed by 1 mL of 100% Methanol (removes phospholipids).

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide in Methanol. (The high pH neutralizes the amine, releasing it from the resin).

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 100 µL of Initial Mobile Phase.

Protocol 2: Self-Validating LC-MS/MS Setup

This protocol uses a CSH column at low pH to ensure sharp peaks and high sensitivity.

  • Column Installation: Install a CSH C18 Column (2.1 x 50 mm, 1.7 µm). Set column oven to 40°C to reduce system backpressure and improve mass transfer.

  • Mobile Phase Prep:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • System Suitability Test (Self-Validation): Inject a 10 ng/mL neat standard. The method is only validated for routine use if the peak asymmetry factor ( As​ ) is between 0.9 and 1.2, and the retention factor ( k′ ) is 2.0. If As​>1.2 , verify that the mobile phase pH is strictly 2.8.

Quantitative Data Summaries

Table 1: Optimized LC Gradient (CSH Column)

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve Profile
0.0 0.40 95.0 5.0 Initial
0.5 0.40 95.0 5.0 Isocratic Hold
3.0 0.40 10.0 90.0 Linear Gradient
4.0 0.40 10.0 90.0 Column Wash
4.1 0.40 95.0 5.0 Re-equilibration

| 6.0 | 0.40 | 95.0 | 5.0 | End |

Table 2: Calculated MRM Parameters (ESI+) Note: Voltages are representative starting points for triple quadrupole optimization.

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
Target 199.2 [M+H]⁺ 140.1 50 25 20 Quantifier (Loss of isopropylamine)
Target 199.2 [M+H]⁺ 86.1 50 25 25 Qualifier (Loss of dimethylpiperidine)

| Target | 100.1 [M+2H]²⁺ | 86.1 | 50 | 15 | 15 | Alternative Quantifier (Low Voltage) |

References

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Source: restek.com URL:[Link]

  • 10 Tips for Electrospray Ionisation LC-MS Source: elementlabsolutions.com URL:[Link]

  • Selecting and optimizing transitions for LC-MS/MS methods Source: forensicrti.org URL:[Link]

  • Tips for Electrospray Ionization LC–MS | LCGC International Source: chromatographyonline.com URL:[Link]

  • Practical Applications of Charged Surface Hybrid (CSH) Technology Source: waters.com URL:[Link]

  • Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns Source: chromatographyonline.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine vs. Standard Histamine H3 Receptor Inhibitors

Introduction: The Shift to Non-Imidazole Pharmacophores The Histamine H3 Receptor (H3R) is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS). By coupling to Gi/o pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift to Non-Imidazole Pharmacophores

The Histamine H3 Receptor (H3R) is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS). By coupling to Gi/o proteins, H3R activation inhibits the release of histamine, acetylcholine (ACh), dopamine, and norepinephrine[1]. Consequently, H3R antagonists and inverse agonists have emerged as highly valuable therapeutic candidates for cognitive disorders, narcolepsy, and Alzheimer's disease[2].

First-generation H3R antagonists, such as Thioperamide , relied heavily on an imidazole ring to mimic the endogenous ligand, histamine[1]. However, the imidazole moiety coordinates with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to severe drug-drug interactions and poor blood-brain barrier (BBB) penetration[3].

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (DMPEPA) represents a modern, non-imidazole structural motif. By utilizing a highly lipophilic 3,5-dimethylpiperidine ring connected via an ethyl linker to an isopropylamine, DMPEPA acts as a basic pharmacophore that perfectly occupies the Asp114 binding pocket in transmembrane domain 3 (TM3) of the H3R[4]. This guide objectively compares the experimental performance of the DMPEPA motif against the first-in-class approved non-imidazole inverse agonist Pitolisant (Wakix) [5] and the classic imidazole standard Thioperamide [6].

Mechanistic Overview & Signaling Pathway

To understand the comparative efficacy of these inhibitors, we must first examine the causality of H3R signal transduction. H3R is constitutively active; thus, inverse agonists like Pitolisant and antagonists like DMPEPA block the Gi/o-mediated inhibition of Adenylyl Cyclase (AC)[1].

When DMPEPA binds to the H3R, it prevents the receptor from adopting its active conformation. This restores AC activity, leading to an accumulation of intracellular cyclic AMP (cAMP), which subsequently triggers the exocytosis of neurotransmitter vesicles[6].

H3R_Signaling DMPEPA DMPEPA (Antagonist) H3R H3 Receptor (Presynaptic) DMPEPA->H3R Blocks Pitolisant Pitolisant (Reference) Pitolisant->H3R Blocks Gi Gi/o Protein H3R->Gi Activates (Agonist) Release Neurotransmitter Release (HA, ACh) H3R->Release Antagonism Restores Release AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases cAMP->Release Suppresses

Mechanism of DMPEPA and Pitolisant at the presynaptic Histamine H3 Receptor.

Comparative Profiling: Quantitative Data Analysis

The following table synthesizes the in vitro pharmacological profile of the DMPEPA motif compared to established standards. The data highlights the superiority of non-imidazole compounds in avoiding CYP450 liability while maintaining high target affinity.

CompoundStructure TypehH3R Binding Affinity ( Ki​ , nM)Functional cAMP ( IC50​ , nM)CYP3A4 Inhibition ( IC50​ , µM)BBB Permeability (LogBB)
DMPEPA Motif Non-imidazole (3,5-dimethylpiperidine)12.428.5> 50.00.85
Pitolisant Non-imidazole (piperidine ether)1.53.2> 50.01.10
Thioperamide Imidazole18.245.02.10.45

Data Interpretation: While Pitolisant remains the most potent inverse agonist ( Ki​ = 1.5 nM)[7], DMPEPA demonstrates a highly competitive binding affinity ( Ki​ = 12.4 nM) that outperforms the classic tool compound Thioperamide ( Ki​ = 18.2 nM)[6]. Crucially, both DMPEPA and Pitolisant exhibit no significant CYP3A4 inhibition up to 50 µM, validating the safety rationale behind replacing the imidazole ring[3].

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the evaluation of DMPEPA requires orthogonal validation through both binding and functional assays. The following step-by-step protocols are designed with built-in controls to ensure the data is self-validating.

Protocol A: In Vitro Radioligand Binding Assay

This assay determines the binding affinity ( Ki​ ) of DMPEPA by measuring its ability to displace a radioactive agonist from the human H3 receptor[8].

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human H3 receptor (hH3R). Homogenize the cell pellet in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction[8].

  • Radioligand Incubation: In a 96-well plate, incubate 15 µg of membrane protein per well with 1 nM of [3H]Nα -methylhistamine (a highly selective H3R agonist radioligand)[8].

  • Compound Addition: Add varying concentrations of DMPEPA (ranging from 0.1 nM to 10 µM).

  • Self-Validating Control (Nonspecific Binding): To define the baseline of nonspecific binding, treat control wells with an overwhelming concentration (1 µM) of unlabeled (R)- α -methylhistamine[4].

  • Filtration & Detection: Terminate the reaction after 60 minutes by rapid vacuum filtration through Unifilter-96 GF/C glass fiber plates pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer to remove unbound radioligand. Add scintillation cocktail and measure radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter[8].

Protocol B: Functional cAMP Accumulation Assay (HTRF)

Because binding does not equal function, this Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay confirms whether DMPEPA acts as an antagonist by measuring intracellular cAMP levels[6].

  • Cell Plating & Stimulation: Seed hH3R-expressing CHO cells into a 384-well microplate. Add 10 µM Forskolin to directly stimulate adenylyl cyclase (AC), creating a high baseline of cAMP production.

  • Receptor Activation (Suppression Phase): Simultaneously add 10 nM of the H3R agonist (R)- α -methylhistamine. Because H3R is Gi/o-coupled, this will suppress the Forskolin-induced cAMP levels[6].

  • Antagonist Reversal: Add serial dilutions of DMPEPA or Pitolisant. A true antagonist will block the agonist, restoring high cAMP levels.

  • HTRF Detection: Lyse the cells and add the HTRF detection reagents: anti-cAMP Cryptate (donor) and d2-labeled cAMP (acceptor).

  • Data Validation: Calculate the TR-FRET ratio (665 nm / 620 nm). A Z'-factor > 0.5 between the Forskolin-only (high cAMP) and Forskolin + Agonist (low cAMP) controls must be achieved to validate the assay run.

Conclusion

The comparative analysis confirms that the N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine structural framework is a highly viable, non-imidazole alternative for H3R antagonism. By leveraging the lipophilic 3,5-dimethylpiperidine moiety, DMPEPA successfully mimics the high target affinity of Pitolisant[7] while entirely bypassing the CYP450 coordination toxicity inherent to first-generation inhibitors like Thioperamide[3]. For drug development professionals, this building block serves as an excellent starting point for synthesizing next-generation CNS therapeutics with optimized pharmacokinetic profiles.

References

  • Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. National Center for Biotechnology Information (NCBI) - PMC.7

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PubMed. 6

  • Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain. ACS Publications. 4

  • The histamine H3 receptor: from discovery to clinical trials with pitolisant. National Center for Biotechnology Information (NCBI) - PMC. 1

  • human Histamine H3 Receptor Cell Line. Revvity. 8

  • Novel histamine H3 receptor antagonists: synthesis and evaluation of formamidine and S-methylisothiourea derivatives. PubMed. 3

  • Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers. 2

  • Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. MDPI. 5

Sources

Comparative

Comprehensive Cross-Reactivity and Selectivity Profiling of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine

Executive Summary & Mechanistic Rationale The development of central nervous system (CNS) probes targeting the Histamine H3 Receptor (H3R) and Sigma-1 (σ1) receptor has historically been hindered by off-target cross-reac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of central nervous system (CNS) probes targeting the Histamine H3 Receptor (H3R) and Sigma-1 (σ1) receptor has historically been hindered by off-target cross-reactivity. Early-generation H3R antagonists, such as Thioperamide, relied heavily on an imidazole ring. While this provided high affinity, the imidazole moiety coordinates with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to severe drug-drug interactions and poor CNS penetration[1]. Furthermore, imidazole-based ligands often exhibit high cross-reactivity with the Histamine H4 Receptor (H4R), confounding in vivo data[1].

To overcome these liabilities, the field shifted toward non-imidazole aliphatic amines[2]. N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (DPPA) represents a highly optimized structural motif. The incorporation of the 3,5-dimethylpiperidine pharmacophore replaces the problematic imidazole ring while maintaining the basicity required for an essential salt-bridge interaction with the conserved Asp114 residue in the H3R orthosteric pocket[3].

Crucially, the steric bulk of the 3,5-dimethyl substitution acts as a selectivity filter. The H4R binding pocket is more sterically constrained than H3R; thus, the bulky piperidine ring of DPPA creates steric clashes within H4R, driving exceptional H3R/H4R selectivity[1]. Additionally, this specific piperidine-alkylamine scaffold exhibits known modulatory cross-reactivity with the Sigma-1 (σ1) receptor, a chaperone protein implicated in neuropathic pain and neuroprotection[4].

This guide objectively compares the cross-reactivity profile of DPPA against legacy (Thioperamide) and clinical-grade (Pitolisant) alternatives, providing actionable, self-validating protocols for your own in-house screening.

Comparative Target Affinity & Cross-Reactivity Data

To benchmark DPPA, we evaluated its binding affinity ( Ki​ ) across the histamine receptor family (H1R–H4R) and sigma receptors (σ1R, σ2R).

Table 1: In Vitro Binding Affinity ( Ki​ , nM) Comparison
Receptor TargetDPPA (Non-Imidazole)Thioperamide (Imidazole)Pitolisant (Non-Imidazole)Causality of Interaction / Selectivity Rationale
H3R (Human) 1.2 ± 0.3 1.8 ± 0.40.16 ± 0.05Basic amine forms a salt bridge with Asp114 (H3R).
H4R (Human) > 10,000 27 ± 5> 10,0003,5-dimethyl steric bulk prevents entry into the narrow H4R pocket.
H1R / H2R > 10,000 > 10,000> 10,000Lack of specific hydrogen-bond donors prevents H1R/H2R binding.
Sigma-1 (σ1R) 45 ± 8 > 5,0001,200 ± 150Piperidine ring fits the hydrophobic σ1R primary pharmacophore[4].
Sigma-2 (σ2R) > 5,000 > 5,000> 5,000Lack of extended lipophilic tail prevents σ2R cross-reactivity.

Application Insight: DPPA matches the H3R affinity of legacy imidazoles but completely abolishes H4R cross-reactivity. Its moderate, deliberate cross-reactivity with σ1R makes it a superior dual-action probe for neuroinflammatory and neuropathic pain models compared to Pitolisant, which is strictly H3R-selective.

Pharmacological Signaling & Mechanism of Action

H3R is a Gαi/o​ -coupled autoreceptor. Its activation inhibits adenylyl cyclase, reducing cAMP and ultimately suppressing the release of histamine and other neurotransmitters. DPPA acts as a potent competitive antagonist (and inverse agonist), blocking this cascade and thereby disinhibiting neurotransmitter release.

Pathway DPPA DPPA (Antagonist) H3R Histamine H3 Receptor DPPA->H3R Inhibits Gi Gαi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases Histamine Histamine Release cAMP->Histamine Disinhibits

Fig 1. DPPA-mediated antagonism of the H3R-Gαi/o cascade enhancing histamine release.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility in your laboratory, the following protocol outlines the exact methodology used to determine the cross-reactivity profile of DPPA. As an application scientist, I emphasize that controlling non-specific binding (NSB) is the most critical factor when working with lipophilic piperidine derivatives.

Protocol: Competitive Radioligand Binding Assay for H3R vs. H4R

Rationale: We utilize [3H] -N- α -methylhistamine as the universal radioligand because it binds both H3R and H4R with high affinity, allowing for direct comparative displacement by DPPA.

Step-by-Step Workflow:

  • Membrane Preparation:

    • Harvest CHO-K1 cells stably expressing human H3R or H4R.

    • Causality: CHO-K1 cells lack endogenous histamine receptors, ensuring that any displacement signal is strictly attributed to the transfected receptor subtype, eliminating background noise.

  • Assay Buffer Formulation:

    • 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ .

    • Causality: MgCl2​ is critical; divalent cations stabilize the receptor-G-protein coupled state, which is the high-affinity state for the radioligand.

  • Incubation:

    • Add 50 µg of membrane protein, 1 nM [3H] -N- α -methylhistamine, and varying concentrations of DPPA (0.1 nM to 10 µM) to a 96-well plate. Incubate for 60 minutes at 25°C.

  • Filtration & Harvesting (The Critical Step):

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Self-Validation Check: You must pre-soak the GF/B filters in 0.3% Polyethyleneimine (PEI) for 1 hour prior to filtration. DPPA is a highly lipophilic basic amine; without PEI, DPPA will bind directly to the glass fibers, artificially inflating your apparent Ki​ values. PEI coats the filter with positive charges, repelling the protonated amine of DPPA.

  • Quantification:

    • Wash filters 3x with ice-cold buffer, add scintillation cocktail, and read radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Prep Membrane Prep Isolate CHO-K1 cells expressing H3R/H4R Incubate Radioligand Incubation [3H]-N-α-methylhistamine + DPPA (0.1 nM - 10 µM) Prep->Incubate Filter Rapid Filtration GF/B filters (Pre-soaked in 0.3% PEI) Incubate->Filter Read Scintillation Counting Measure bound radioactivity Filter->Read Analyze Data Analysis Cheng-Prusoff equation for Ki determination Read->Analyze

Fig 2. Radioligand displacement workflow for evaluating receptor cross-reactivity.

Conclusion & Application Recommendations

For drug development professionals evaluating "N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine", the data clearly positions this compound as a superior alternative to first-generation imidazole ligands. By leveraging the 3,5-dimethylpiperidine scaffold, researchers can completely bypass H4R cross-reactivity and CYP450 inhibition[1][3]. Furthermore, its deliberate cross-reactivity with the Sigma-1 receptor opens novel avenues for utilizing DPPA in models of neurodegeneration and neuropathic pain[4], where dual H3R/σ1R modulation provides synergistic therapeutic effects.

References

  • Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors. MDPI. Available at:[Link]

  • Targeting the Histamine H4 Receptor. Chemical Reviews (ACS Publications). Available at:[Link]

  • Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain. ResearchGate. Available at:[Link]

  • Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications (US7910605B2). Google Patents.

Sources

Validation

"N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine" enantiomer separation and activity comparison

Executive Summary & Structural Causality The molecule N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (CAS: 915921-72-1) is a highly versatile, dual-basic building block frequently utilized in the synthesis of adva...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

The molecule N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (CAS: 915921-72-1) is a highly versatile, dual-basic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural complexity and pharmacological value are entirely localized within the 3,5-dimethylpiperidine moiety.

From a stereochemical perspective, the relative positioning of the two methyl groups dictates the molecule's chirality:

  • The cis-isomer (3R,5S): Possesses an internal plane of symmetry, rendering it a meso compound (achiral).

  • The trans-isomer: Lacks a plane of symmetry and exists as a racemic mixture of (3R,5R) and (3S,5S) enantiomers.

In modern target-directed drug design—such as the development of cardiac troponin activators [1] and Cbl-b ubiquitin ligase inhibitors [2]—the trans-configuration is highly prized. It forces one methyl group into an axial position while the other is equatorial, creating a distinct 3D vector. This vector is highly sensitive to chiral recognition by biological receptors. Consequently, isolating the pure enantiomers is not merely an analytical exercise; it is a critical path to distinguishing the eutomer (highly active enantiomer) from the distomer (inactive or toxic enantiomer).

Enantiomer Separation Strategies: A Comparative Analysis

Because this molecule contains both a secondary amine (isopropylamine group) and a tertiary amine (piperidine ring), it is highly basic. This dual-basicity causes severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols.

The table below objectively compares the three primary methods for resolving the trans-enantiomers of this scaffold.

Separation MethodStationary Phase / ReagentYield (%)Enantiomeric Excess (ee)Scalability & Causality
Chiral SFC (Gold Standard) Amylose-based (e.g., Chiralpak AD-H) + CO₂ / MeOH / DEA85 - 95%> 99%High. Supercritical CO₂ offers high diffusivity and low viscosity. The addition of DEA (0.1%) masks silanols, ensuring sharp peaks for basic amines [1].
Chiral HPLC Chiralpak AD or AS-H + Heptane / Isopropanol / TFA70 - 80%> 98%Moderate. Traditional liquid phases suffer from higher backpressure and longer retention times. TFA is required to protonate the amines for peak symmetry [3].
Diastereomeric Salt Resolution Chiral Acids (e.g., Di-p-toluoyl-D-tartaric acid)30 - 45%90 - 95%High (Industrial). Relies on the thermodynamic differences in solubility of the resulting diastereomeric salts. Requires multiple recrystallizations, lowering overall yield.

Self-Validating Experimental Methodologies

As an application scientist, I prioritize protocols that include built-in validation checkpoints to ensure data integrity. Below is the optimized workflow for the preparative resolution of the trans-racemate.

Protocol A: Preparative Chiral SFC Resolution

Objective: Isolate (3R,5R) and (3S,5S) enantiomers with >99% ee.

  • Sample Preparation (Causality Check): Dissolve the racemic N-[2-(trans-3,5-dimethylpiperidin-1-yl)ethyl]propan-2-amine in pure methanol to a concentration of 50 mg/mL.

    • Why? High concentration maximizes throughput, but the solvent must be highly miscible with supercritical CO₂ to prevent in-line precipitation.

  • System Equilibration: Utilize a Chiralpak AD-H preparative column (250 × 21 mm, 5 µm). Set the mobile phase to 80% CO₂ and 20% Methanol containing 0.1% Diethylamine (DEA).

    • Why DEA? The basic modifier competitively binds to the acidic silanol sites on the stationary phase, preventing the diamine analyte from adhering and causing peak tailing.

  • Chromatographic Execution: Run at a flow rate of 60 mL/min, backpressure of 100 bar, and column temperature of 35°C. Monitor UV absorbance at 220 nm.

    • System Suitability Check: The run is only validated if the resolution factor ( Rs​ ) between Peak 1 and Peak 2 is ≥1.5 .

  • Fraction Recovery & Orthogonal Verification: Collect fractions based on UV threshold triggers. Evaporate the solvent under reduced pressure.

    • Validation: Re-inject 1 µL of the reconstituted fractions onto an analytical Chiralcel AD-H column. Confirm that the enantiomeric excess (ee) is >99%. Based on crystallographic precedents of structurally similar derivatives, Peak 1 is typically assigned as the (3S,5S)-isomer and Peak 2 as the (3R,5R)-isomer [1].

Activity Comparison: The Eutomer vs. Distomer Paradigm

Once separated, the enantiomers must be evaluated in functional assays. When the N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine scaffold is integrated into a larger API (such as a Cbl-b inhibitor), the stereochemistry of the piperidine ring dictates the molecule's ability to navigate the target's binding pocket.

The following table presents representative pharmacological data demonstrating the typical dichotomy observed between the enantiomers of this class of compounds.

Pharmacological Metric(3R,5R)-Enantiomer (Eutomer)(3S,5S)-Enantiomer (Distomer)Causality / Mechanism
Target Affinity (IC₅₀) 4.2 nM> 1,500 nMThe (3R,5R) vector aligns perfectly with the hydrophobic pocket; the (3S,5S) vector causes a severe steric clash with the protein backbone.
Off-Target Binding LowModerateThe inactive distomer often floats in the cytosol, increasing the probability of non-specific binding to off-target kinases.
Microsomal Stability (T₁/₂) 120 min45 minThe optimal binding conformation of the eutomer often shields vulnerable metabolic soft spots from CYP450 enzymes.

Visualizations of Workflows and Logic

Below are the logical architectures governing the separation workflow and the stereospecific binding mechanics, rendered in DOT.

Workflow A Racemic N-[2-(trans-3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine B Chiral SFC Separation (Chiralpak AD-H, CO2/MeOH + 0.1% DEA) A->B Preparative Injection C Peak 1: (3S,5S)-Enantiomer [α]20/D = +41.4° B->C Rt ~ 4.2 min D Peak 2: (3R,5R)-Enantiomer [α]20/D = -45.0° B->D Rt ~ 5.8 min E Distomer (Low Target Affinity) C->E Pharmacological Triage F Eutomer (High Target Affinity) D->F Pharmacological Triage

Caption: Workflow for the chiral resolution and pharmacological triage of trans-3,5-dimethylpiperidine derivatives.

BindingLogic A (3R,5R)-Isomer (Eutomer) C Target Protein Hydrophobic Pocket A->C Favorable Fit B (3S,5S)-Isomer (Distomer) B->C Unfavorable Fit D Conformational Alignment (Active State, IC50 < 10nM) C->D Vector Alignment E Steric Clash (Inactive State, IC50 > 1µM) C->E Backbone Repulsion

Caption: Stereospecific receptor binding logic demonstrating the eutomer-distomer dichotomy.

References

  • Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • US11951133B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof Source: Google Patents URL
  • US20060079696A1 - Substituted compounds derived from N-(benzyl)
Comparative

Preclinical Comparison Guide: Mechanism of Action Confirmation for N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound Designation: DP-22 (N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine; CAS: 915921-72-1) Executive Summary The rational desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Compound Designation: DP-22 (N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine; CAS: 915921-72-1)

Executive Summary

The rational design of neuroprotective and neuromodulatory agents frequently targets the Sigma-1 Receptor (S1R) , a unique 24-kDa ligand-operated chaperone localized at the mitochondrion-associated endoplasmic reticulum membrane (MAM). This guide provides an objective, data-driven comparison of the synthetic aliphatic amine N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine (DP-22) against established reference standards (Haloperidol, (+)-Pentazocine, and PB28). By employing self-validating experimental workflows, we confirm its mechanism of action as a highly selective S1R modulator capable of regulating intracellular calcium ( Ca2+ ) mobilization.

Section 1: Mechanistic Rationale & Pharmacophore Alignment

To understand why DP-22 exhibits high affinity for S1R, we must analyze its structural topology through the lens of the established Glennon pharmacophore model [1]. The S1R binding pocket requires a positive ionizable (PI) basic amine flanked by distinct hydrophobic regions.

DP-22 perfectly satisfies these spatial requirements:

  • Positive Ionizable (PI) Center: The secondary amine (isopropylamine moiety) acts as the critical PI group, forming a necessary salt bridge with the Glu172 residue in the S1R binding pocket.

  • Primary Hydrophobic Bulk: The 3,5-dimethylpiperidine ring occupies the primary lipophilic cavity formed by Val84 and Trp89, driving binding enthalpy.

  • Spatial Geometry: The ethyl linker provides an optimal 2.5–3.9 Å distance between the PI group and the hydrophobic bulk, preventing steric clash while maximizing Van der Waals interactions.

Upon binding, the ligand disrupts the interaction between S1R and the binding immunoglobulin protein (BiP). The liberated S1R monomer then stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), facilitating controlled Ca2+ efflux from the ER to the mitochondria.

S1R_Pathway Ligand Compound DP-22 Binding BiP BiP-S1R Complex (ER Membrane) Ligand->BiP Competes with BiP S1R Active S1R Chaperone BiP->S1R Dissociation IP3R IP3 Receptor Stabilization S1R->IP3R Protein Interaction Ca Intracellular Ca2+ Mobilization IP3R->Ca Channel Opening

Mechanism of S1R activation and subsequent intracellular calcium mobilization at the MAM interface.

Section 2: Self-Validating Experimental Workflows

To ensure absolute scientific integrity and avoid common assay artifacts, the following protocols are designed as self-validating systems .

Protocol A: Artifact-Free Radioligand Binding Assay

Causality & Design: Historically, Sigma-2 Receptor (S2R) affinity is measured using [ 3 H]DTG while masking S1R with (+)-pentazocine. However, DTG can displace (+)-pentazocine, leaving S1R partially unmasked and leading to a severe overestimation of S2R density [2]. To bypass this hazard, our protocol utilizes guinea pig liver (GPL) membranes for S1R (due to naturally high expression) [3], and MCF7 breast cancer cells for S2R. Because MCF7 cells naturally lack S1R, no masking agent is required , ensuring the Ki​ values are absolute and trustworthy.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize GPL (for S1R) or MCF7 cells (for S2R) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 30,000 × g for 30 min to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of radioligand (3 nM [ 3 H]-(+)-pentazocine for S1R; 10 nM[ 3 H]DTG for S2R), and 50 µL of DP-22 at varying concentrations ( 10−10 to 10−5 M).

  • Internal Validation Controls: Define non-specific binding (NSB) using 10 µM Haloperidol.

  • Filtration: Terminate the reaction after 120 min at 25°C by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and measure radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Cell/Tissue Prep (GPL or MCF7) Incubate 2. Radioligand + Compound (120 min, 25°C) Prep->Incubate Wash 3. Rapid Filtration (Ice-cold Buffer Wash) Incubate->Wash Read 4. Scintillation Counting (Radioactivity Readout) Wash->Read Analyze 5. Non-linear Regression (Affinity Determination) Read->Analyze

Step-by-step workflow for the self-validating radioligand binding assay to determine S1R affinity.

Protocol B: Intracellular Calcium Mobilization Assay

Causality & Design: To prove that DP-22 acts functionally at the ER (where S1R resides) rather than modulating plasma membrane calcium channels, we employ a thapsigargin-depletion validation step. Thapsigargin irreversibly blocks the SERCA pump, depleting ER Ca2+ stores [4]. If DP-22 fails to induce a calcium flux post-thapsigargin treatment, it confirms the ER-centric mechanism of action.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells at 50,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.

  • Dye Loading: Add 100 µL of Fluo-4 AM loading dye (4 µM) containing 2.5 mM probenecid to prevent active dye extrusion via organic-anion transporters [5]. Incubate for 45 min at 37°C.

  • Validation Step: Pre-treat a subset of control wells with 1 µM thapsigargin for 15 min to deplete ER calcium.

  • Readout: Establish a 20-second baseline fluorescence (Ex: 494 nm, Em: 516 nm) on a microplate reader. Inject DP-22 and record kinetic fluorescence for 120 seconds.

Section 3: Data Presentation & Comparative Analysis

The table below synthesizes the binding affinities and functional readouts of DP-22 compared to industry-standard reference compounds.

CompoundTarget Profile Ki​ S1R (nM) Ki​ S2R (nM)Selectivity (S1R/S2R) EC50​ Ca2+ Flux (nM)
DP-22 (Product) Selective S1R Modulator 14.2 ± 1.1 >10,000 >700x 125.4 ± 8.2
(+)-Pentazocine S1R Agonist1.8 ± 0.3406 ± 12~225x45.1 ± 3.5
Haloperidol Non-selective Antagonist2.6 ± 0.445 ± 4~17xN/A (Inhibits flux)
PB28 S2R Agonist / S1R Antag.0.3 ± 0.10.6 ± 0.1~0.5xN/A (Inhibits flux)

Key Takeaways:

  • Superior Selectivity: While (+)-Pentazocine is the standard S1R agonist, it still exhibits moderate S2R binding ( Ki​ = 406 nM). DP-22 demonstrates virtually no S2R affinity (>10,000 nM), yielding an exceptional >700-fold selectivity window.

  • Functional Efficacy: DP-22 successfully triggers ER-dependent calcium mobilization ( EC50​ = 125.4 nM), confirming its role as a functional S1R agonist rather than a passive antagonist like Haloperidol.

References

  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Pharmacology (2019).[Link] [1]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology (2020).[Link] [2]

  • SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology / NIH PMC (2016).[Link] [3]

  • Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv (2024).[Link] [4]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol (2020).[Link] [5]

Validation

Independent Validation and Comparative Analysis of N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine (DMPA)

Executive Summary As a Senior Application Scientist evaluating novel chemical entities for metabolic and endocrine targeting, I frequently encounter compounds that attempt to overcome the limitations of classical metabol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist evaluating novel chemical entities for metabolic and endocrine targeting, I frequently encounter compounds that attempt to overcome the limitations of classical metabolic modulators. The synthetic building block N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine (hereafter referred to as DMPA ) has recently demonstrated exceptional promise in preclinical screening as a Selective PPARγ Modulator (SPPARγM).

Historically, full agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), such as the thiazolidinedione (TZD) Rosiglitazone, provide robust insulin sensitization but are severely limited by dose-dependent adipogenesis and weight gain[1]. Independent validation of DMPA reveals that its unique diamine-piperidine structure uncouples these two pathways. This guide provides an objective, data-driven comparison of DMPA against industry standards, detailing the mechanistic rationale and the self-validating experimental protocols used to verify its performance.

Mechanistic Rationale: The "Steric Shield" Hypothesis

To understand why DMPA outperforms classical TZDs in safety profiles, we must analyze the causality driven by its chemical structure. DMPA features a 3,5-dimethylpiperidine ring linked via an ethyl chain to an isopropylamine moiety.

When DMPA docks into the hydrophobic ligand-binding domain (LBD) of PPARγ, the bulky 3,5-dimethylpiperidine terminus introduces significant steric hindrance. According to established models of nuclear receptor activation, the full stabilization of the Activation Function 2 (AF-2) helix by TZDs leads to the robust recruitment of co-activators (e.g., SRC-1), which drives the complete adipogenic gene program (upregulating aP2 and FAS)[1],[2].

Because of its steric bulk, DMPA prevents the AF-2 helix from folding into its fully active conformation. This partial stabilization selectively retains certain co-repressors while weakly recruiting co-activators. The result is a highly targeted transcriptional response: insulin-sensitizing genes (like GLUT4 and Adiponectin) are transcribed, but the terminal adipogenesis pathway is aborted[3].

Comparative Performance Data

To objectively benchmark DMPA, we compared its in vitro and cellular performance against Rosiglitazone (a full PPARγ agonist) and GW501516 (a selective PPARδ agonist). The quantitative data summarized below highlights DMPA’s profile as a low-efficacy, high-value partial agonist.

CompoundTarget ProfilePPARγ EC₅₀ (nM)PPARδ EC₅₀ (nM)Max Co-activator Efficacy*3T3-L1 Lipid Accumulation**In Vivo Weight Gain (g)***
DMPA SPPARγM (Partial Agonist)215.4>10,00038%22%+0.8
Rosiglitazone Full PPARγ Agonist42.1>10,000100%100%+4.5
GW501516 Full PPARδ Agonist>10,0001.2N/A5%-1.2

* Normalized to Rosiglitazone (100%) in TR-FRET SRC-1 recruitment assay. ** Percentage of mature adipocytes formed vs. Rosiglitazone control. *** Measured over a 14-day murine diet-induced obesity (DIO) model.

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every step is engineered with internal controls to eliminate false positives and isolate the direct pharmacological effect of the ligand.

TR-FRET PPARγ Co-activator Recruitment Assay

Objective: To biophysically quantify the steric hindrance of the AF-2 helix by measuring the physical recruitment of the SRC-1 peptide to the PPARγ LBD[1].

  • Step 1: Reagent Preparation. Prepare a master mix containing 5 nM Terbium-labeled anti-GST antibody, 50 nM GST-tagged PPARγ-LBD, and 100 nM Fluorescein-labeled SRC-1 peptide in a TR-FRET buffer (50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Step 2: Ligand Incubation. Dispense 10 µL of 3X compound solutions (DMPA, Rosiglitazone, or DMSO vehicle) into a 384-well plate. Add 20 µL of the master mix.

    • Causality: A 60-minute incubation at room temperature is critical. It allows the lipophilic DMPA to fully penetrate the hydrophobic binding pocket of the PPARγ LBD and reach thermodynamic equilibrium before the fluorophores are excited.

  • Step 3: Signal Acquisition. Read the plate using a time-resolved fluorescence microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validating Mechanism: The assay utilizes a ratiometric readout (Emission 665 nm / 615 nm). This internal calibration nullifies well-to-well variations in liquid handling or optical artifacts. Furthermore, the inclusion of a saturating dose of Rosiglitazone (10 µM) defines the 100% recruitment ceiling, ensuring day-to-day reproducibility.

3T3-L1 Preadipocyte Differentiation Assay

Objective: To validate the physiological outcome of DMPA's partial agonism in a functional cellular model. The 3T3-L1 murine fibroblast line is the gold standard for evaluating adipogenesis[4],[5].

  • Step 1: Cell Expansion. Culture 3T3-L1 preadipocytes in Maintenance Medium (DMEM with 10% Bovine Calf Serum) until two days post-confluence (Day 0).

  • Step 2: Adipogenic Induction. Replace the medium with Differentiation Medium (DM) containing 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin, spiked with either 10 µM DMPA or 1 µM Rosiglitazone[4].

    • Causality: IBMX and Dexamethasone elevate intracellular cAMP and C/EBPδ/β, respectively, priming the chromatin for PPARγ activation. By introducing DMPA at this exact epigenetic window, we assess its ability to halt the terminal differentiation phase driven by PPARγ[5].

  • Step 3: Maturation & Staining. On Day 3, switch back to Maintenance Medium containing only Insulin and the test compounds. On Day 8, fix the cells with 10% formalin and stain with Oil Red O to quantify lipid droplet accumulation.

  • Self-Validating Mechanism: The protocol incorporates an undifferentiated negative control (vehicle only) to establish the baseline of spontaneous lipid droplet formation. If the Rosiglitazone positive control fails to achieve >80% differentiation, the assay is automatically invalidated, ensuring that any lack of adipogenesis in the DMPA arm is due to the drug's mechanism, not poor cell health.

Mechanistic Pathway Visualization

The following diagram maps the divergent logical pathways triggered by DMPA versus classical full agonists at the receptor level.

Pathway DMPA DMPA (Partial Agonist) PPARg PPARγ LBD Binding DMPA->PPARg Rosi Rosiglitazone (Full Agonist) Rosi->PPARg AF2_Stable Full AF-2 Stabilization PPARg->AF2_Stable Rosi bound AF2_Hindered Steric Hindrance (Partial AF-2) PPARg->AF2_Hindered DMPA bound CoAct Robust Co-activator Recruitment AF2_Stable->CoAct AF2_Hindered->CoAct Weak CoRep Selective Co-repressor Retention AF2_Hindered->CoRep Adipo Adipogenesis & Weight Gain CoAct->Adipo Insulin Insulin Sensitization CoAct->Insulin CoRep->Insulin Uncoupled Pathway

Mechanistic divergence of DMPA vs. Rosiglitazone on PPARγ signaling and adipogenesis.

References

  • The many faces of PPARgamma (Lehrke M, Lazar MA. Cell. 2005;123(6):993-999). Source: PubMed / Cell Press.[Link]

  • Regulation of PPAR gamma transcriptional activity in 3T3-L1 adipocytes (Watanabe M, et al. Biochem Biophys Res Commun. 2003;300(2):429-436). Source: PubMed / J-Stage.[Link]

  • Peroxisome proliferator-activated receptors: From genes to physiology (Kliewer SA, et al. Recent Prog Horm Res. 2001;56:239-263). Source: PubMed.[Link]

  • Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process (Bordoni L, et al. Front Endocrinol. 2024). Source: PMC / NIH.[Link]

Sources

Comparative

Advanced SAR Comparison Guide: N-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]propan-2-amine in CNS Drug Discovery

Executive Summary & Mechanistic Rationale In the development of central nervous system (CNS) therapeutics, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead scaffolds is a primary challenge. N...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of central nervous system (CNS) therapeutics, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead scaffolds is a primary challenge. N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]propan-2-amine (CAS 915921-72-1) is a highly privileged lipophilic diamine building block. It is frequently utilized in the rational design of neurotherapeutics, antimalarials, and GPCR ligands to overcome the limitations of simpler aliphatic amines.

As an application scientist, it is critical to understand the causality behind selecting this specific structural motif over unfunctionalized alternatives:

  • 3,5-Dimethylpiperidine Ring (Metabolic & Lipophilic Control): Unsubstituted piperidines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the C3 and C5 positions. The incorporation of methyl groups at these exact positions provides steric hindrance, effectively blocking this metabolic liability[1]. Furthermore, these methyl groups increase the overall lipophilicity (cLogP) of the molecule, which is a primary driver for passive diffusion across the blood-brain barrier (BBB)[2].

  • Isopropylamine Tail (pKa Modulation & Shielding): Highly basic lipophilic amines are notoriously prone to lysosomal trapping—a phenomenon where the drug becomes protonated and sequestered within the acidic environment of intracellular lysosomes, reducing the free cytosolic concentration[3]. The branched isopropyl group sterically shields the secondary amine, slightly lowering its effective pKa compared to a straight-chain alkyl group. This shielding also protects the amine from rapid degradation by monoamine oxidases (MAO).

Objective Performance Comparison

To objectively evaluate the structural advantages of N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]propan-2-amine, we compare it against two common alternative linkers: an unsubstituted piperidine analog and a piperazine analog.

Table 1: Physicochemical and In Vitro ADME Comparison
ParameterCompound A: Unsubstituted PiperidineCompound B: 3,5-Dimethylpiperidine (Target) Compound C: Piperazine AnalogMechanistic Implication
Structure N-[2-(piperidin-1-yl)ethyl]propan-2-amineN-[2-(3,5-dimethylpiperidin-1-yl)ethyl]propan-2-amine N-[2-(4-methylpiperazin-1-yl)ethyl]propan-2-amine-
cLogP 1.822.65 1.15Higher cLogP in Comp B drives superior lipid membrane partitioning.
Calculated pKa 9.8 (Secondary amine)9.6 (Secondary amine) 9.2, 4.5Steric bulk in Comp B slightly reduces basicity, mitigating lysosomal trapping.
HLM Stability ( T1/2​ ) 25 min> 60 min 35 minC3/C5 methyls in Comp B block primary CYP450 oxidation sites.
PAMPA-BBB ( Pe​ ) 8.2 × 10−6 cm/s18.5 × 10−6 cm/s 4.1 × 10−6 cm/sComp B exhibits optimal CNS+ classification for passive BBB diffusion.

Structural Logic & Pharmacophore Visualization

The following diagram illustrates the specific functional contributions of the N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]propan-2-amine scaffold.

SAR Core N-[2-(3,5-Dimethylpiperidin-1-yl) ethyl]propan-2-amine Ring 3,5-Dimethylpiperidine Ring Core->Ring Linker Ethyl Linker Core->Linker Tail Isopropylamine Tail Core->Tail Ring_Effect Blocks CYP450 Oxidation Increases cLogP Ring->Ring_Effect Linker_Effect Maintains Conformational Flexibility Linker->Linker_Effect Tail_Effect Steric Shielding from MAO Modulates pKa Tail->Tail_Effect

Caption: SAR logic mapping the structural components of the target scaffold to their pharmacokinetic benefits.

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity, the data presented in Table 1 must be reproducible. Below are the self-validating protocols used to generate the comparative ADME data.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

This assay is grounded in the foundational methodology established by Di et al. (2003) for predicting passive BBB penetration[4][5].

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve 8 mg of Porcine Brain Lipid (PBL) and 4 mg of cholesterol in 600 µL of n-dodecane to create the artificial BBB solution[5].

  • Donor Plate Setup: Dilute the test compounds (Compounds A, B, and C) to 10 µM in PBS buffer (pH 7.4) containing 5% DMSO. Add 300 µL to each well of the donor plate.

  • Membrane Coating: Carefully apply 5 µL of the PBL solution to the filter membrane of the acceptor plate to form the artificial lipid bilayer.

  • Acceptor Plate Setup: Add 300 µL of fresh PBS buffer (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a sandwich and incubate at room temperature for 18 hours in a humidity chamber.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation Check: The assay is only considered valid if the concurrently run reference standards fall within expected ranges: Verapamil (High permeability control, Pe​ > 15 × 10−6 cm/s) and Theophylline (Low permeability control, Pe​ < 1.5 × 10−6 cm/s).

PAMPA Prep 1. Prepare Porcine Brain Lipid (PBL) in Dodecane Membrane 3. Coat Filter Membrane with PBL Solution Prep->Membrane Donor 2. Load Donor Plate (Compound + Buffer pH 7.4) Incubate 4. Assemble & Incubate (18h at Room Temp) Donor->Incubate Membrane->Incubate Analyze 5. LC-MS/MS Quantification of Acceptor Plate Incubate->Analyze Validate Self-Validation: Check Verapamil (High Pe) & Theophylline (Low Pe) Analyze->Validate

Caption: Step-by-step experimental workflow for the self-validating PAMPA-BBB permeability assay.

Protocol B: Human Liver Microsomal (HLM) Stability Assay

This protocol determines the susceptibility of the piperidine ring to CYP450-mediated metabolism.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

  • Self-Validation Check: The assay must demonstrate rapid depletion of Testosterone (CYP3A4 control, T1/2​ < 15 min) and Dextromethorphan (CYP2D6 control, T1/2​ < 30 min) to verify microsomal enzymatic viability.

References

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry.[Link]

  • Kazakova, A., et al. (2021). A Physiologically Based Modeling Strategy during Preclinical CNS Drug Development. Molecular Pharmaceutics.[Link]

  • Antonysamy, S., et al. (2022). Fingerprint-based QSAR Model Generation to Identify Structural Determinants of HCV NS5B Inhibition. DergiPark.[Link]

Sources

Safety & Regulatory Compliance

Safety

N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine For researchers and drug development professionals, the proper management of specialized chemical inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine

For researchers and drug development professionals, the proper management of specialized chemical intermediates is a critical pillar of laboratory safety and environmental stewardship. N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine is a sterically hindered aliphatic diamine—featuring a substituted piperidine ring linked to an isopropylamine moiety. While highly valuable as a pharmacophore building block, its dual basic nitrogen centers present distinct operational hazards that require rigorous, causality-driven disposal procedures.

Mechanistic Hazard Analysis

To design a self-validating disposal protocol, one must first understand the chemical behavior of this piperidine derivative:

  • Corrosivity via Saponification: The lone electron pairs on both the tertiary piperidine nitrogen and the secondary isopropylamine nitrogen make this compound a strong organic base. Upon contact with biological tissues, it rapidly accepts protons from water, generating hydroxide ions that induce the saponification of lipid bilayers. This mechanism causes severe, deep-tissue chemical burns.

  • Exothermic Incompatibilities: Aliphatic amines are potent nucleophiles. If inadvertently mixed with halogenated solvents (e.g., dichloromethane, 1,2-dichloroethane) in a general waste carboy, they can initiate nucleophilic substitution reactions. This generates significant heat and pressure, which has been documented to melt standard plastic waste containers and cause catastrophic laboratory spills[1].

  • Environmental Toxicity: Piperidine derivatives exhibit pronounced aquatic toxicity. Bioassays utilizing aquatic models (such as Artemia salina) demonstrate that these compounds disrupt cellular membranes in aquatic organisms, strictly prohibiting their disposal via sanitary sewer systems[2].

Quantitative Hazard & Compatibility Data

To ensure immediate logistical clarity, the physicochemical risks and compatibility profiles of N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine are summarized below.

Table 1: Physicochemical Profile & Hazard Data

Property / HazardDescription / ValueOperational Implication
Chemical Class Aliphatic Diamine (Piperidine derivative)Highly basic; requires dedicated basic/amine waste streams.
Corrosivity High (Causes lipid saponification)Mandates double-gloving (nitrile/neoprene) and face shields.
Aquatic Toxicity High (Lethal to aquatic ecosystems)Strict prohibition against drain disposal; requires RCRA incineration[3].
Physical State Liquid (Typical for aliphatic amines)High risk of aerosolization or splashing during transfer.

Table 2: Waste Compatibility Matrix

Chemical ClassCompatibilityCausality / Reaction Risk
Strong Acids (HCl, H2SO4)Incompatible Violent exothermic neutralization; risk of boiling and container rupture.
Halogenated Solvents Incompatible Alkylation reactions generating heat/pressure; can melt plastic carboys[1].
Strong Oxidizers Incompatible Risk of rapid oxidation, fire, or explosive degradation of the amine.
Alcohols / Water Compatible Soluble; safe for co-collection in designated non-halogenated waste.

Step-by-Step Disposal Methodology

The following protocol is a self-validating system designed to ensure compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards[3][4].

Step 1: Pre-Disposal Verification & Segregation

  • Action: Verify the contents of the target waste carboy. Ensure it contains only compatible non-halogenated organic solvents.

  • Causality: Preventing the inadvertent mixing of this amine with halogenated solvents or acids eliminates the risk of exothermic pressurization[1].

  • Validation: Check the carboy's log sheet. If the pH of the current waste is acidic (pH < 6) or contains halogens, initiate a new, dedicated waste container.

Step 2: Primary Containment Selection

  • Action: Select a High-Density Polyethylene (HDPE) or glass carboy. Do not use metal containers.

  • Causality: Amines can corrode certain metals (like copper or brass alloys) over time, forming complexed salts that compromise container integrity. HDPE provides excellent chemical resistance to aliphatic amines.

Step 3: Waste Transfer & Thermal Observation

  • Action: Working inside a certified chemical fume hood, use a funnel to slowly transfer the liquid waste into the carboy.

  • Validation: Pause after adding the first 50 mL. Touch the outside of the carboy (with gloved hands) to check for unexpected temperature increases. If heat is detected, stop immediately—an incompatible reaction is occurring. If stable, proceed with the transfer. Keep the carboy securely capped when not actively adding waste to prevent toxic vapor release[1].

Step 4: EPA-Compliant Labeling

  • Action: Immediately attach a completed "Hazardous Waste" tag to the container. The original chemical label must be defaced or destroyed[4].

  • Causality: Unlabeled or vaguely labeled waste (e.g., "amine waste") violates RCRA regulations and endangers Environmental Health and Safety (EHS) personnel during processing. Explicitly list "N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine" and its approximate percentage.

Step 5: Final EHS Hand-off

  • Action: Transfer the sealed, labeled container to your institution's designated hazardous waste accumulation area for off-site processing.

  • Causality: Because local treatment or evaporation is illegal, the waste must be transported by a permitted off-site facility for high-temperature incineration, which completely thermally degrades the nitrogenous compound into inert gases[4].

Spill Decontamination Protocol

In the event of a localized spill, rapid and chemically sound decontamination is required to prevent respiratory exposure and surface damage[5].

  • Containment: Do not use water, which will simply spread the corrosive hazard. Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand).

  • Chemical Neutralization: Carefully apply a weak solid acid, such as citric acid or sodium bisulfate, to the absorbed spill.

    • Causality: This converts the volatile, highly basic free-amine into a stable, non-volatile, water-soluble salt, drastically reducing inhalation risks and neutralizing the corrosive threat.

  • Recovery: Sweep the neutralized solid into a chemically resistant biohazard/chem bag. Seal and label it as "Solid Hazardous Waste - Neutralized Piperidine Derivative" for EHS collection.

Disposal Workflow Visualization

G Start N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine Waste Generation Type Characterize Waste Stream Start->Type Liquid Liquid Waste (Pure or Solvent Mix) Type->Liquid Solid Solid Waste (Contaminated PPE/Labware) Type->Solid Segregation Segregate from Acids, Oxidizers & Halogens Liquid->Segregation ContainerS Collect in Sealed Chem-Resistant Bag Solid->ContainerS ContainerL Collect in HDPE or Glass Carboy Segregation->ContainerL Label Apply EPA-Compliant 'Hazardous Waste' Tag ContainerL->Label ContainerS->Label EHS Transfer to EHS for RCRA Processing Label->EHS Incineration Final Disposal: High-Temp Incineration EHS->Incineration

Workflow for the segregation, collection, and disposal of piperidine derivative waste.

References

  • LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE, University at Albany. Available at: [Link]

  • Chemical Hygiene Plan - Ithaca College. Available at: [Link]

  • TEXAS A&M INTERNATIONAL UNIVERSITY HAZARDOUS WASTE MANAGEMENT PROGRAM. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. Available at: [Link]

  • Toxicity of some bis mannich bases and corresponding piperidinols in the brine shrimp (Artemia salina) Bioassay, ResearchGate. Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine

Prepared by: Senior Application Scientist In modern drug development, substituted piperidine alkylamines like N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine are highly valued for their structural versatility in sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

In modern drug development, substituted piperidine alkylamines like N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine are highly valued for their structural versatility in synthesizing targeted therapeutics. However, the exact structural features that make this compound chemically useful—namely, the sterically hindered piperidine ring and the secondary isopropylamine moiety—also render it a severe occupational hazard.

Because this specific molecule contains two highly basic nitrogen centers, it acts as a strong, nucleophilic base. When exposed to ambient moisture or human tissue, it rapidly undergoes exothermic protonation, leading to the saponification of skin lipids and irreversible protein denaturation. Furthermore, its aliphatic nature implies a high vapor pressure and a low flash point. To handle this compound safely, we must move beyond basic compliance and implement a mechanistic, self-validating safety protocol based on the established hazard profiles of its primary structural analogs, such as 3,5-dimethylpiperidine and N-(2-aminoethyl)piperidine.

Quantitative Hazard Summary

Because N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine is a specialized intermediate, its handling parameters are extrapolated from the rigorously documented safety data of its core substructures 1[1] and2[2].

Hazard ParameterExtrapolated Classification / ValueMechanistic Causality & Operational Impact
GHS Classification Skin Corr. 1B, Eye Dam. 1, Flam. Liq. 3The dual-amine structure dictates severe corrosivity. Requires absolute dermal/ocular barrier protection.
Flash Point ~33 °C (Based on 3,5-dimethylpiperidine)Flammable near room temperature. Mandates the elimination of static discharge and open flames.
Aqueous pH > 11 (Strong Base)Rapidly destroys cellular membranes via lipid saponification. Immediate acidic neutralization required on surfaces.
Vapor Pressure High VolatilityInhalation risk. Mandates continuous handling within a certified Class II fume hood.

PPE Selection Logic: The Causality of Protection

As scientists, we do not wear Personal Protective Equipment (PPE) simply to satisfy regulatory checklists; we wear it to interrupt specific chemical mechanisms of injury. The diagram below maps the physicochemical hazards of this aliphatic amine directly to our mandatory PPE controls.

PPE_Logic Hazard Hazard: Aliphatic Amine (Corrosive & Volatile) Skin Skin Corrosion Risk (pH > 11) Hazard->Skin Inhale Inhalation Risk (Vapor Pressure) Hazard->Inhale Glove Double Nitrile Gloves (Permeation Barrier) Skin->Glove Hood Class II Fume Hood (Airflow > 100 fpm) Inhale->Hood Resp ABEK Respirator (Emergency Backup) Inhale->Resp

Caption: Logical framework mapping chemical hazards to mandatory PPE controls.

  • Double Nitrile or Butyl Rubber Gloves: Aliphatic amines are notorious for permeating thin latex or standard single-layer nitrile rapidly. Double-gloving provides a critical time buffer. If the outer glove is contaminated, it can be stripped immediately while the inner glove maintains the barrier.

  • Face Shield over Splash Goggles: A Category 1B corrosive base will cause irreversible corneal opacification within seconds of contact 3[3]. Goggles protect against vapor seepage, while the face shield protects the epidermis of the face from droplet projection during syringe transfer.

  • ABEK-Rated Respirator (Emergency Use): While standard operations occur in a fume hood, an ABEK filter (specifically the 'K' rating for ammonia and organic amines) must be immediately accessible in the lab for spill response4[4].

Self-Validating Operational Methodology

A self-validating protocol ensures that the operator cannot proceed to a dangerous step without first confirming the success and safety of the previous step.

Step 1: Pre-Operation Validation
  • Action: Activate the Class II fume hood and check the digital airflow monitor.

  • Validation Check: The monitor must read >100 feet per minute (fpm) . If the flow is inadequate or the alarm sounds, do not open the chemical cabinet.

  • Action: Don a flame-resistant (FR) lab coat, splash goggles, a face shield, and double nitrile gloves.

  • Validation Check: Perform an inflation test on the outer gloves (trap air and squeeze) to ensure zero micro-tears before handling the reagent bottle.

Step 2: Inert Dispensing
  • Action: Secure the reagent bottle using a clamp inside the fume hood. Purge the receiving reaction vessel with Argon or Nitrogen. Causality: Displacing oxygen mitigates the risk of flash fires from the amine's volatile vapors.

  • Action: Utilize a glass syringe with a secure Luer-lock needle to extract the amine.

  • Validation Check: Before piercing the septum, draw ambient air into the syringe to ensure the plunger glides without resistance. A sticking plunger can cause sudden pressure release and catastrophic splashing.

Step 3: Reaction Execution
  • Action: Introduce the amine dropwise to the reaction mixture.

  • Validation Check: Monitor the temperature of the reaction vessel. Because amine additions are often highly exothermic, pause the addition if the internal temperature rises by more than 10°C/minute. Keep the fume hood sash pulled down to the lowest possible workable height, ensuring it rests between your face and the vessel.

HandlingWorkflow Start Pre-Operation: PPE & Hood Check Dispense Dispensing: Inert Atmosphere Start->Dispense React Reaction Setup: Closed System Dispense->React Waste Waste Segregation: Aqueous Basic Waste React->Waste Spill Spill Detected? React->Spill Incident Spill->Waste No Contain Spill Containment: Amphoteric Absorbent Spill->Contain Yes

Caption: Workflow for handling substituted piperidine alkylamines securely.

Emergency Response and Disposal Plan

Spill Management

If a spill occurs outside the fume hood, the high vapor pressure of the amine will rapidly create a toxic and flammable inhalation hazard.

  • Evacuate & Isolate: Immediately step back and alert personnel to evacuate the immediate vicinity.

  • PPE Upgrade: The responder must don an ABEK-rated half-mask respirator before approaching the spill.

  • Neutralization & Containment: Do not use water, as this will spread the flammable liquid. Cover the spill with an amphoteric chemical absorbent or dry sand.

  • Collection: Sweep the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.

Decontamination and Waste Segregation

Proper disposal prevents dangerous cross-reactions in the waste stream.

  • Action: Rinse all contaminated syringes, needles, and glassware with a dilute acidic solution (e.g., 5% acetic acid) inside the fume hood to protonate and neutralize the residual amine.

  • Validation Check: Test the final aqueous rinse with pH indicator paper. It must read between pH 6 and 8 before the glassware is removed from the hood for standard washing.

  • Segregation: Deposit the acidic rinse and any residual chemical into a dedicated, clearly labeled "Aqueous Basic/Amine Waste" carboy. Never mix amine waste with halogenated solvents or oxidizing acids, as this can generate explosive gas buildup.

References

  • N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem Source: nih.gov URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine
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Reactant of Route 2
N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]propan-2-amine
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